molecular formula C11H19NO4 B064439 BOC-(1R,3S)-3-aminocyclopentane carboxylic acid CAS No. 161660-94-2

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

货号: B064439
CAS 编号: 161660-94-2
分子量: 229.27 g/mol
InChI 键: RNJQBGXOSAQQDG-SFYZADRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a high-value, stereochemically defined cyclopentane-based building block essential for advanced organic synthesis and medicinal chemistry research. This compound features two critical functional groups: a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid. The Boc group serves as a robust, orthogonal protecting group for amines, preventing unwanted side reactions during complex multi-step syntheses and allowing for selective deprotection under mild acidic conditions. The carboxylic acid moiety facilitates efficient coupling reactions, enabling the seamless incorporation of this constrained, chiral scaffold into larger molecular architectures.

属性

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQBGXOSAQQDG-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936569
Record name (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161660-94-2, 410090-37-8
Record name (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-(Boc-amino)cyclopentane-1-carboxylic acid
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Foundational & Exploratory

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a key chiral building block, is a valuable synthetic intermediate in the pharmaceutical industry.[1][2][3] Its rigid cyclopentane scaffold and defined stereochemistry make it an important component in the synthesis of complex molecular architectures, particularly for drug candidates targeting neurological disorders and in the preparation of peptide-based therapeutics.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, compiled from various sources to aid in its effective utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

General Information
PropertyValueSource(s)
CAS Number 161660-94-2[2][3]
Molecular Formula C₁₁H₁₉NO₄[2][3]
Molecular Weight 229.28 g/mol [1]
Appearance White solid[1]
Purity ≥95% (HPLC)[1]
Physicochemical Data
PropertyValueSource(s)
Melting Point Not available
Boiling Point 382.5 °C at 760 mmHg (Predicted)
Density 1.15 ± 0.1 g/cm³ (Predicted)
pKa 4.62 ± 0.40 (Predicted)
Optical Rotation [α]D²⁰ = -15 ± 2º (c=1 in MeOH)[1]
Solubility Soluble in DMSO
Structural Information
PropertyValueSource(s)
IUPAC Name (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid
SMILES CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--C(=O)O[3]
InChI InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1[3]
InChIKey RNJQBGXOSAQQDG-SFYZADRCSA-N[3]

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound likely involves the protection of the amino group of (1R,3S)-3-aminocyclopentane carboxylic acid with a tert-butoxycarbonyl (BOC) group. A generalized procedure would be as follows:

  • Dissolution: The starting material, (1R,3S)-3-aminocyclopentane carboxylic acid, is dissolved in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water.

  • Basification: A base, such as sodium hydroxide or triethylamine, is added to deprotonate the amino group, making it nucleophilic.

  • BOC Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the BOC-protected amine.

  • Workup: The reaction mixture is typically acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

G General Synthetic Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: (1R,3S)-3-aminocyclopentane carboxylic acid dissolve Dissolve in Solvent start->dissolve basify Add Base dissolve->basify protect Add Boc₂O basify->protect acidify Acidify protect->acidify extract Extract with Organic Solvent acidify->extract dry Dry and Evaporate extract->dry purify Column Chromatography or Recrystallization dry->purify product Final Product: BOC-(1R,3S)-3-aminocyclopentane carboxylic acid purify->product

A generalized workflow for the synthesis of the target compound.
Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent (like acetonitrile or methanol) would typically be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C=O of the carboxylic acid and the carbamate, and the N-H bond.

Spectral Data

While specific spectral data from peer-reviewed literature is not available, the expected characteristic peaks are described below based on the known structure of the molecule.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclopentane ring, the nine equivalent protons of the tert-butyl group of the BOC protecting group, the N-H proton, and the carboxylic acid proton. The protons on the cyclopentane ring would appear as complex multiplets.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum should display signals for the carbonyl carbons of the carboxylic acid and the BOC group, the quaternary carbon and the methyl carbons of the BOC group, and the carbons of the cyclopentane ring.

Expected IR Spectral Data

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the N-H bend (around 1510-1540 cm⁻¹).

Expected Mass Spectrometry Data

The mass spectrum would be expected to show the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a synthetic intermediate for the preparation of more complex, biologically active molecules.[1] There is no information available in the searched literature to suggest that this compound itself has any specific biological activity or is directly involved in any signaling pathways. Its significance lies in its role as a chiral building block for the synthesis of pharmaceuticals.

G Role in Drug Discovery A BOC-(1R,3S)-3-aminocyclopentane carboxylic acid B Pharmaceutical Synthesis A->B C Novel Drug Candidates (e.g., for neurological disorders) B->C D Peptide-based Therapeutics B->D

The role of the compound as a synthetic intermediate.

Safety and Handling

Hazard Identification
  • GHS Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Signal Word: Warning

Precautionary Statements
  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a foundational chiral building block for the synthesis of a variety of pharmaceutical compounds. While detailed experimental protocols and spectral data are not widely published, this guide provides a summary of its known chemical and physical properties, along with a generalized overview of its synthesis and analysis. This information serves as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid, a key building block in modern medicinal chemistry. This constrained amino acid analog is of significant interest to researchers and drug development professionals for its role in creating peptidomimetics with enhanced stability and specific conformational properties.

Chemical Structure and Properties

(1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid is a non-proteinogenic β-amino acid. The cyclopentane ring restricts the conformational flexibility of the molecule compared to its linear counterparts. The cis stereochemistry of the amine and carboxylic acid groups at positions 1 and 3, along with the specific (1R,3S) configuration, dictates a well-defined three-dimensional structure. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is crucial for its application in stepwise peptide synthesis.

Table 1: Physicochemical Properties of (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid [1]

PropertyValue
IUPAC Name (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
CAS Number 161660-94-2
Appearance White solid
Optical Rotation [α]D²⁰ = -15 ± 2º (c=1 in MeOH)
Purity ≥95% (HPLC)

Synthesis and Characterization

Experimental Protocol: Synthesis

This protocol is a representative synthesis based on known chemical transformations for similar molecules.

Step 1: Synthesis of (1R,3S)-3-Aminocyclopentane-1-carboxylic acid

The enantiomerically pure cis-β-amino acid can be obtained through various asymmetric synthesis routes. One common approach involves the enzymatic resolution of a racemic mixture of a suitable precursor, such as a lactam or an ester.

Step 2: Boc Protection of (1R,3S)-3-Aminocyclopentane-1-carboxylic acid [2]

  • Dissolution: Dissolve (1R,3S)-3-aminocyclopentane-1-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (2.5 equivalents) to the solution and stir until all solids are dissolved.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with a 1M solution of hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid.

Characterization Data

The structure and purity of the synthesized compound would be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Peaks corresponding to the cyclopentyl ring protons, the tert-butyl protons of the Boc group, and the amine proton.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the cyclopentyl ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
FT-IR Characteristic absorption bands for the N-H, C=O (acid and carbamate), and C-O bonds.

Applications in Drug Development

The rigid cyclopentane scaffold of this amino acid analog is a valuable tool for designing peptidomimetics with constrained conformations. This conformational restriction can lead to increased receptor selectivity, enhanced metabolic stability, and improved oral bioavailability.

Constrained Peptides and Peptidomimetics

Incorporating (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid into a peptide sequence can induce specific secondary structures, such as turns or helical motifs. This is particularly useful in mimicking the bioactive conformation of a natural peptide ligand, thereby creating potent and selective agonists or antagonists for various receptors.

Role in Antiviral Drug Synthesis

Cyclopentane derivatives are key structural motifs in several antiviral drugs. The carbocyclic nature of these compounds provides resistance to enzymatic degradation that plagues many nucleoside analogs. The synthetic routes to carbocyclic nucleosides often involve intermediates derived from aminocyclopentane carboxylic acids.

G-Protein Coupled Receptor (GPCR) Ligand Design

The conformational constraint imposed by the cyclopentane ring is a powerful strategy in the design of ligands for G-protein coupled receptors (GPCRs). By locking the pharmacophoric groups in a specific orientation, it is possible to achieve high affinity and selectivity for a particular GPCR subtype. The stereochemistry of the aminocyclopentane carboxylic acid has been shown to be critical for receptor binding and efficacy. For instance, studies on opioid receptor ligands have demonstrated that the stereochemistry of a 2-aminocyclopentane carboxylic acid residue significantly impacts binding affinity and selectivity for µ and δ opioid receptors.[3]

Mandatory Visualizations

Logical Workflow for Synthesis

G cluster_0 Synthesis of (1R,3S)-3-Aminocyclopentane-1-carboxylic acid cluster_1 Boc Protection Racemic Precursor Racemic Precursor Enzymatic Resolution Enzymatic Resolution Racemic Precursor->Enzymatic Resolution Lipase Chiral Separation Chiral Separation Enzymatic Resolution->Chiral Separation e.g., Fractional Crystallization Hydrolysis/Deprotection Hydrolysis/Deprotection Chiral Separation->Hydrolysis/Deprotection Pure (1R,3S)-Amino Acid Pure (1R,3S)-Amino Acid Hydrolysis/Deprotection->Pure (1R,3S)-Amino Acid Dissolution\n(Dioxane/Water) Dissolution (Dioxane/Water) Pure (1R,3S)-Amino Acid->Dissolution\n(Dioxane/Water) Basification\n(NaHCO3) Basification (NaHCO3) Dissolution\n(Dioxane/Water)->Basification\n(NaHCO3) Addition of Boc2O Addition of Boc2O Basification\n(NaHCO3)->Addition of Boc2O Reaction\n(Room Temp) Reaction (Room Temp) Addition of Boc2O->Reaction\n(Room Temp) Work-up & Purification Work-up & Purification Reaction\n(Room Temp)->Work-up & Purification Extraction & Chromatography Final Product (1R,3S)-3-(tert-butoxycarbonylamino) cyclopentane-1-carboxylic acid Work-up & Purification->Final Product

Caption: Synthetic workflow for the target molecule.

Experimental Workflow: Incorporation into Peptide Synthesis

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Resin Resin Fmoc Deprotection Fmoc Deprotection Resin->Fmoc Deprotection Piperidine Washing Washing Fmoc Deprotection->Washing Amino Acid Coupling Amino Acid Coupling Washing->Amino Acid Coupling Target AA + Coupling Reagents Washing_2 Washing_2 Amino Acid Coupling->Washing_2 Capping (Optional) Capping (Optional) Washing_2->Capping (Optional) Acetic Anhydride Fmoc Deprotection_2 Fmoc Deprotection_2 Capping (Optional)->Fmoc Deprotection_2 Piperidine Repeat Cycle Repeat Cycle Fmoc Deprotection_2->Repeat Cycle Final Deprotection & Cleavage Final Deprotection & Cleavage Repeat Cycle->Final Deprotection & Cleavage TFA Cocktail Crude Peptide Crude Peptide Final Deprotection & Cleavage->Crude Peptide Purification Purification Crude Peptide->Purification HPLC Target_AA (1R,3S)-3-(Boc-amino) cyclopentane-1-carboxylic acid Target_AA->Amino Acid Coupling Characterization Characterization Purification->Characterization MS, NMR Pure Peptide Pure Peptide Characterization->Pure Peptide

References

An In-depth Technical Guide to the Synthesis of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a valuable building block in pharmaceutical development. The document details the most common and effective synthetic routes, including protocols for key reactions and methods for achieving the desired stereochemistry. Quantitative data is summarized for clarity, and key pathways are visualized to facilitate understanding.

Introduction

This compound (CAS 161660-94-2) is a chiral synthetic intermediate widely utilized in the design and synthesis of novel therapeutic agents.[1][2][3][4] Its constrained cyclopentane scaffold and protected amine functionality make it a crucial component in the development of peptide-based therapeutics and other complex bioactive molecules, particularly those targeting neurological disorders.[1][5] This guide focuses on a robust and well-documented synthetic pathway commencing from the readily available starting material, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince's lactam.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process that includes as key stages: the establishment of the cis-stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring, the resolution of enantiomers to isolate the desired (1R,3S) configuration, and the protection of the amino group with a tert-butyloxycarbonyl (BOC) group.

A common and efficient strategy involves the enzymatic kinetic resolution of a racemic bicyclic lactam, followed by hydrogenation, hydrolysis, and BOC protection.

Synthetic_Pathway cluster_0 Enantioselective Step cluster_1 Core Synthesis Racemic_Vinces_Lactam Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Vinces_Lactam->Enzymatic_Resolution e.g., Lipase or γ-lactamase Enantiopure_Lactam Enantiopure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one Enzymatic_Resolution->Enantiopure_Lactam Hydrogenation Hydrogenation Enantiopure_Lactam->Hydrogenation Saturated_Lactam 2-Azabicyclo[2.2.1]heptan-3-one Hydrogenation->Saturated_Lactam Hydrolysis Acid Hydrolysis Saturated_Lactam->Hydrolysis Amino_Acid_HCl (1R,3S)-3-Aminocyclopentane carboxylic acid HCl Hydrolysis->Amino_Acid_HCl BOC_Protection BOC Protection Amino_Acid_HCl->BOC_Protection Final_Product BOC-(1R,3S)-3-aminocyclopentane carboxylic acid BOC_Protection->Final_Product

Caption: Overall synthetic pathway to this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for the crucial steps in the synthesis.

Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Achieving the correct stereochemistry is paramount. One of the most effective methods is the enzymatic kinetic resolution of racemic Vince's lactam. This process selectively hydrolyzes one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Enzymatic_Resolution_Workflow Start Racemic Vince's Lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one Incubation Incubation with Enzyme (e.g., Lipase in aqueous buffer) Start->Incubation Reaction Selective Hydrolysis of one enantiomer Incubation->Reaction Separation Workup and Separation (e.g., Extraction) Reaction->Separation Product1 Desired Enantiopure Lactam (e.g., (+)-enantiomer) Separation->Product1 Product2 Hydrolyzed Amino Acid (opposite enantiomer) Separation->Product2

Caption: Workflow for the enzymatic kinetic resolution of Vince's lactam.

Protocol:

A general procedure for lipase-catalyzed resolution is as follows:

  • Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one is suspended in an aqueous buffer solution (e.g., phosphate buffer).

  • A lipase, such as Lipolase®, is added to the mixture.[6]

  • The reaction is stirred at a controlled temperature (e.g., 60°C) for several days.[6]

  • The reaction progress is monitored for conversion (typically to ~50%).

  • Upon reaching the desired conversion, the unreacted lactam enantiomer is extracted with an organic solvent (e.g., ethyl acetate).

  • The aqueous layer contains the hydrolyzed amino acid of the opposite configuration.

  • The organic extract is dried and concentrated to yield the enantiomerically enriched lactam. This can be taken forward to the next step.

Enzymes from various sources, such as Bradyrhizobium japonicum, have also been shown to be highly effective, containing specific (+)-γ-lactamase or (-)-γ-lactamase activity, which can yield optically pure lactams with >99% enantiomeric excess (ee).[7]

Synthesis of cis-3-Aminocyclopentanecarboxylic Acid Hydrochloride

This part of the synthesis involves the reduction of the double bond and subsequent hydrolysis of the lactam. The following protocol is adapted from a known procedure for the racemic series and is applicable to the enantiopure material.[7]

Step 1: Hydrogenation of 2-Azabicyclo[2.2.1]hept-5-en-3-one

  • A solution of enantiopure 2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in ethyl acetate is treated with 10% Palladium on carbon (Pd/C) (approx. 0.03 equivalents).

  • The mixture is stirred under a hydrogen atmosphere (e.g., balloon pressure) for 24-48 hours.

  • The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated in vacuo to provide 2-azabicyclo[2.2.1]heptan-3-one as a solid.

Step 2: Acid Hydrolysis of 2-Azabicyclo[2.2.1]heptan-3-one

  • The 2-azabicyclo[2.2.1]heptan-3-one (1 equivalent) is dissolved in 10% aqueous hydrochloric acid.

  • The solution is stirred at room temperature for approximately 2 days.

  • The mixture is then concentrated in vacuo.

  • Acetone is added to the resulting residue to precipitate the product as a white solid.

  • The solid is filtered and washed with acetone to yield (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride.

BOC-Protection of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

The final step is the protection of the amino group.

Protocol:

  • To a solution of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride (1 equivalent) in a 1:1 mixture of water and dioxane, add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents).[7]

  • Add N,N-Diisopropylethylamine (DIEA) (3 equivalents) to the mixture.[7]

  • Stir the solution at room temperature for approximately 3 hours.

  • After the reaction is complete, acidify the solution to pH 3 with 10% aqueous HCl.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated in vacuo to yield this compound.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. It is important to note that yields can vary based on reaction scale and specific conditions.

StepStarting MaterialProductReagentsTypical YieldReference
Enzymatic Resolution (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one(+)-2-Azabicyclo[2.2.1]hept-5-en-3-oneγ-lactamase~50% (>99% ee)[7]
Hydrogenation 2-Azabicyclo[2.2.1]hept-5-en-3-one2-Azabicyclo[2.2.1]heptan-3-oneH₂, 10% Pd/C, EtOAc99%[7]
Hydrolysis 2-Azabicyclo[2.2.1]heptan-3-onecis-3-Aminocyclopentanecarboxylic acid HCl10% aq. HCl93%[7]
BOC Protection cis-3-Aminocyclopentanecarboxylic acid HClBOC-cis-3-Aminocyclopentanecarboxylic acidBoc₂O, DIEA, Dioxane/H₂ONot specified[7]

Conclusion

The synthesis of this compound is a well-established process that hinges on the effective stereochemical control achieved through enzymatic resolution of a bicyclic lactam precursor. The subsequent hydrogenation, hydrolysis, and BOC-protection steps are robust and high-yielding transformations. This guide provides the necessary detailed protocols and data to enable researchers, scientists, and drug development professionals to successfully synthesize this important chiral building block for a range of applications in medicinal chemistry.

References

An In-depth Technical Guide to BOC-(1R,3S)-3-aminocyclopentane carboxylic acid (CAS: 161660-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, with the CAS number 161660-94-2, is a chiral non-proteinogenic amino acid derivative.[1][2] Its rigid cyclopentane backbone and the presence of a Boc-protected amine and a carboxylic acid functional group make it a valuable building block in medicinal chemistry and peptide synthesis.[2] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

This compound is typically a white to off-white solid.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 161660-94-2[1][2]
Molecular Formula C₁₁H₁₉NO₄[2][3]
Molecular Weight 229.27 g/mol [1]
Appearance White to off-white solid[2]
Purity ≥95%[3]
IUPAC Name (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid[1]
Synonyms (-)-(1R,3S)-N-Boc-3-aminocyclopentanecarboxylic acid, (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, chloroform (sparingly)
Storage Store at -20°C to 4°C[4]

Synthesis

The synthesis of this compound is a multi-step process that often involves the resolution of a racemic mixture to obtain the desired stereoisomer. While specific, detailed industrial synthesis protocols are proprietary, a general synthetic approach can be outlined based on patent literature.

A common strategy involves the synthesis of a racemic mixture of 3-aminocyclopentanecarboxylic acid, followed by Boc protection and subsequent chiral resolution.

Illustrative Synthetic Workflow

synthesis_workflow start Racemic 3-aminocyclopentanecarboxylic acid ester boc_protection Boc Protection (Boc)2O, base start->boc_protection racemic_boc Racemic BOC-3-aminocyclopentane carboxylic acid ester boc_protection->racemic_boc chiral_resolution Chiral Resolution (e.g., enzymatic or with chiral resolving agent) racemic_boc->chiral_resolution isomer_ester (1R,3S)-BOC-3-aminocyclopentane carboxylic acid ester chiral_resolution->isomer_ester hydrolysis Ester Hydrolysis (e.g., LiOH) isomer_ester->hydrolysis final_product BOC-(1R,3S)-3-aminocyclopentane carboxylic acid hydrolysis->final_product

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

Building Block for Neurological Disorder Therapeutics

Derivatives of aminocyclopentane carboxylic acid have been investigated as modulators of glutamate receptors, which are implicated in a variety of neurological disorders.[5][6] The rigid cyclopentane scaffold helps to orient the pharmacophoric groups in a defined conformation, which can lead to high affinity and selectivity for specific receptor subtypes. Specifically, analogues have been studied as agonists or antagonists of metabotropic glutamate receptors (mGluRs).[5][7]

Potential Signaling Pathway Involvement: Glutamate Receptor Modulation

While direct studies on the signaling pathways modulated by this compound are limited, its structural similarity to known glutamate receptor ligands suggests a potential role in modulating glutamatergic signaling. The following diagram illustrates a simplified signaling pathway for a Gq-coupled metabotropic glutamate receptor, a potential target for derivatives of this compound.

mGluR_pathway ligand Aminocyclopentane Carboxylic Acid Derivative receptor Metabotropic Glutamate Receptor (mGluR) ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates targets spps_cycle start Resin-Bound Peptide with Boc-protected N-terminus deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid (with DIC/HOBt) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Resin-Bound Peptide (n+1 residues) wash3->end

References

An In-depth Technical Guide to the Conformational Analysis of BOC-Protected Aminocyclopentane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl (BOC)-protected aminocyclopentane carboxylic acids (ACPCs) are conformationally constrained amino acid analogues crucial in the design of peptidomimetics and other therapeutics. Their rigid cyclopentane backbone imparts specific secondary structures to peptides, influencing their biological activity and stability. This guide provides a comprehensive technical overview of the conformational analysis of cis- and trans-BOC-2-aminocyclopentanecarboxylic acid, synthesizing data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Detailed experimental protocols and structured data tables are presented to facilitate comparative analysis and application in drug development.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties such as resistance to enzymatic degradation and improved receptor selectivity.[1] BOC-protected aminocyclopentane carboxylic acids are particularly valuable building blocks due to the conformational rigidity of the five-membered ring.[2][3] The stereochemistry of the amino and carboxylic acid substituents, being either cis or trans, dictates the conformational preferences of the cyclopentane ring and, consequently, the secondary structures of peptides containing these residues. Oligomers of trans-ACPC have been shown to adopt stable 12-helical structures, while cis-ACPC oligomers tend to form sheet-like or strand-like structures.[4][5] Understanding the conformational landscape of the monomeric BOC-protected ACPCs is therefore fundamental to the rational design of peptidomimetics with desired three-dimensional structures.

This guide details the primary analytical techniques used to elucidate the conformational preferences of these molecules, provides relevant quantitative data, and outlines the experimental protocols for these analyses.

Conformational Preferences of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in a continuous state of dynamic interconversion between various puckered conformations. The two most common conformations are the envelope (E) and the twist (T) forms. In substituted cyclopentanes, the substituents' steric and electronic effects favor certain conformations over others. For 1,2-disubstituted cyclopentanes like ACPCs, the relative orientation of the substituents significantly influences the conformational equilibrium.

A generalized workflow for determining these conformational preferences is outlined below.

G General Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation & Application start Synthesis of ACPC Stereoisomers protect BOC Protection start->protect purify Purification (Crystallization/Chromatography) protect->purify nmr NMR Spectroscopy (1H, 13C, COSY, NOESY/ROESY) purify->nmr xray X-ray Crystallography (for solid-state conformation) purify->xray comp Computational Modeling (DFT, Molecular Dynamics) purify->comp struct Structure Elucidation (Dihedral Angles, Coupling Constants) nmr->struct comp->struct energy Energetic Analysis (Conformer Population, ΔG) comp->energy design Peptidomimetic Design struct->design energy->design G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct H1 and H2 on same face of the ring cis_noe Strong NOE between H1 and H2 cis_struct->cis_noe leads to trans_struct H1 and H2 on opposite faces trans_noe Weak or absent NOE between H1 and H2 trans_struct->trans_noe leads to G start Identify Bioactive Peptide Lead (e.g., from a protein-protein interaction site) analyze Analyze Lead Peptide Structure (e.g., identify key recognition motif like an α-helix or β-turn) start->analyze select Select ACPC Stereoisomer (trans for helix, cis for turn) analyze->select synthesize Synthesize Peptidomimetic (Incorporate BOC-ACPC using SPPS) select->synthesize confirm Conformational Analysis of Peptidomimetic (CD, NMR) synthesize->confirm evaluate Biological Evaluation (Binding affinity, stability, in vivo efficacy) confirm->evaluate optimize Lead Optimization evaluate->optimize optimize->select Iterate

References

In-Depth Technical Guide to the Physical Properties of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a key building block in pharmaceutical synthesis.[1][2] This document details available quantitative data, outlines experimental protocols for property determination, and presents a logical workflow for the physical characterization of this and similar compounds.

Core Physical and Chemical Properties

This compound is a synthetic intermediate, appearing as a white solid or crystalline powder.[1] It is widely utilized in organic synthesis, particularly in the preparation of peptide-based therapeutics and other complex bioactive molecules.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₄[1][2][3]
Molecular Weight 229.27 g/mol PubChem
Appearance White to off-white solid/powder[1]
Melting Point 96.1 °C[4]
Optical Rotation [α]D20 = -15 ± 2º (c=1 in MeOH)[1]
Purity ≥95% (by HPLC)[1][3]
Boiling Point (Predicted) 371.18°C[4]
pKa (Predicted) 4.62 ± 0.40[4]
Storage Temperature 2-8°C or -20°C[1][3][4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds and amino acid derivatives.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically indicates high purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement:

    • The loaded capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Solubility Assessment

Understanding the solubility of a compound is crucial for its use in synthesis, purification, and formulation.

Materials:

  • This compound

  • A range of solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, dimethyl sulfoxide)

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Qualitative Assessment:

    • To a series of vials, add a small, pre-weighed amount of the compound (e.g., 1-2 mg).

    • To each vial, add a small volume (e.g., 0.1 mL) of a different solvent.

    • Observe if the solid dissolves at room temperature. If not, gently warm the vial and observe any changes.

    • Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

  • Quantitative Determination (General Method):

    • Prepare a saturated solution of the compound in a chosen solvent by adding an excess of the solid to a known volume of the solvent.

    • Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

    • Evaporate the solvent from the withdrawn sample and weigh the remaining solid residue.

    • Calculate the solubility in terms of g/L or mg/mL.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition:

    • Insert the tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Assign the signals in both spectra to the corresponding atoms in the molecular structure.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

  • FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O stretch of the carboxylic acid and carbamate, N-H stretch of the amine, O-H stretch of the carboxylic acid). The O-H stretch of a carboxylic acid is typically very broad, appearing in the 2500-3300 cm⁻¹ region.[5] The C=O stretch of a carboxylic acid is expected around 1700-1725 cm⁻¹.[5]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel chemical compound like this compound.

G Workflow for Physical Property Characterization cluster_0 Initial Assessment cluster_1 Primary Physical Properties cluster_2 Structural & Spectroscopic Characterization cluster_3 Advanced & Quantitative Analysis cluster_4 Data Compilation & Reporting start Obtain Pure Sample appearance Visual Inspection (Appearance, Color) start->appearance melting_point Melting Point Determination appearance->melting_point solubility Solubility Screening (Qualitative) appearance->solubility nmr NMR Spectroscopy (¹H, ¹³C) melting_point->nmr ftir FT-IR Spectroscopy melting_point->ftir ms Mass Spectrometry (Molecular Weight Confirmation) melting_point->ms quant_solubility Quantitative Solubility (in key solvents) solubility->quant_solubility optical_rotation Optical Rotation (for chiral compounds) nmr->optical_rotation pka pKa Determination nmr->pka report Generate Technical Data Sheet & Certificate of Analysis ftir->report ms->report quant_solubility->report optical_rotation->report pka->report

References

A Technical Guide to BOC-(1R,3S)-3-aminocyclopentane carboxylic acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a pivotal synthetic intermediate in pharmaceutical research and development. We will cover its core physicochemical properties, its significant applications, and detailed experimental protocols for its use.

Core Physicochemical Properties

This compound, also known by its formal name (1R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-cyclopentanecarboxylic acid, is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine function allows for controlled and specific chemical reactions, making it a valuable building block in complex molecular synthesis.[1][2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₁H₁₉NO₄[1][3][4]
Molecular Weight 229.28 g/mol [1][2][4]
CAS Number 161660-94-2[3][5]
Appearance White solid[1][2]
Purity ≥95%[1][3]
Storage Conditions Store at 0-8°C for short term, -20°C for long term (1 year), or -80°C for extended periods (2 years).[1][4]

Applications in Drug Discovery and Development

This compound is primarily utilized as a synthetic intermediate in the creation of complex pharmaceutical agents.[3][4][5] Its unique cyclopentane scaffold is of particular interest in designing molecules that target the central nervous system.

Synthesis of NR2B Subtype-Selective NMDA Antagonists

A significant application of this compound is in the synthesis of potent and selective antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[3] These antagonists are being investigated for their therapeutic potential in treating neurological conditions such as neuropathic pain and Parkinson's disease.[3] The cyclopentane core serves as a novel central constraint in these drug candidates, replacing more traditional structures like piperidine.[3]

The logical workflow for its use in this context is illustrated below.

G cluster_0 Drug Discovery & Development Workflow A BOC-(1R,3S)-3-aminocyclopentane carboxylic acid (Starting Material) B Chemical Modification (e.g., Reduction, Mesylation) A->B Step 1 C Synthesis of Key Intermediate (e.g., Mesylate 45) B->C Step 2 D Coupling to Bioactive Moiety (e.g., 4-amino-1H-pyrazolo[3,4-d]pyrimidine) C->D Step 3 E Final Drug Candidate (NR2B Antagonist) D->E Step 4 F Preclinical & Clinical Evaluation (Efficacy in Neuropathic Pain, Parkinson's) E->F Step 5

Workflow for developing NR2B antagonists.
Peptide Synthesis and Peptidomimetics

The Boc protecting group is standard in Solid-Phase Peptide Synthesis (SPPS).[2][6] this compound can be incorporated into peptide chains to create peptidomimetics. The rigid cyclopentane structure introduces conformational constraints into the peptide backbone, which can enhance properties such as:

  • Enzymatic Stability : Increased resistance to degradation by proteases.[2]

  • Bioavailability : Improved absorption and distribution in the body.[2]

  • Receptor Specificity : Enhanced binding affinity and selectivity for a biological target.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of (1R,3S)-3-(Boc-amino)cyclopentyl)methanol - A Key Intermediate

This protocol is based on the initial step described in the synthesis of NR2B antagonists, which involves the reduction of the carboxylic acid.[3]

Objective: To reduce the carboxylic acid moiety to a primary alcohol.

Materials:

  • This compound

  • Borane tetrahydrofuran complex solution (BH₃·THF) or Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an ice bath.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the reducing agent (e.g., 1M BH₃·THF, 1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl.

  • Partition the mixture between EtOAc and water.

  • Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product, ((1R,3S)-3-(Boc-amino)cyclopentyl)methanol.

  • Purify the crude product using silica gel chromatography if necessary.

Protocol 2: General Peptide Coupling using HBTU

This protocol outlines a standard procedure for coupling the carboxylic acid group of this compound to the N-terminus of a resin-bound peptide or another amino ester.

Objective: To form a new amide (peptide) bond.

Materials:

  • This compound

  • Amino-functionalized resin or amino acid ester hydrochloride

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard solid-phase synthesis vessel or laboratory glassware.

Procedure:

  • In a reaction vessel, dissolve this compound (1.2 eq) and HBTU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add this activated mixture to the resin (1.0 eq, pre-swollen in DMF) or to a solution of the amino acid ester hydrochloride (1.0 eq) and additional DIPEA (1.1 eq) in DMF.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines on resin).

  • Once the reaction is complete, filter the resin (if applicable) and wash thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • The resulting product is the peptide chain extended by the aminocyclopentane moiety. The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to allow for further chain elongation.

G cluster_1 Peptide Coupling Experimental Workflow A 1. Dissolve BOC-AA (1.2 eq) & HBTU (1.2 eq) in DMF B 2. Add DIPEA (2.5 eq) Stir for 10 min A->B C Pre-activated Carboxylic Acid Solution B->C D 3. Add Activated Solution to Resin-bound Peptide (1.0 eq) C->D E 4. React for 2-4 hours at Room Temperature D->E F 5. Monitor with Kaiser Test E->F G 6. Filter and Wash Resin (DMF, DCM, MeOH) F->G If complete H Coupled Product G->H

Workflow for a typical HBTU-mediated coupling reaction.

References

Methodological & Application

Application Notes and Protocols: BOC-(1R,3S)-3-aminocyclopentane carboxylic acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is a conformationally constrained β-amino acid that serves as a valuable building block in the design of peptidomimetics.[1][2] Its rigid cyclopentane scaffold introduces specific conformational pre-organization into peptide backbones, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity compared to their natural peptide counterparts.[3] The incorporation of this non-natural amino acid can influence the secondary structure of peptides, promoting the formation of stable turns or helical structures.[4] These structural constraints are crucial for mimicking the bioactive conformation of peptides and for the rational design of novel therapeutic agents.[5]

The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[6][7] This document provides an overview of the application of this compound in peptidomimetics, including representative data, detailed experimental protocols, and a relevant signaling pathway.

Data Presentation

Compound Modification Target Receptor Binding Affinity (Ki, nM) Relative Potency
Morphiceptin (Parent Peptide)Tyr-Pro-Phe-Pro-NH2µ-Opioid Receptor101
Analog 1Tyr-[(1R,2S)-2-ACPC]-Phe-Pro-NH2µ-Opioid Receptor52
Analog 2Tyr-[(1S,2R)-2-ACPC]-Phe-Pro-NH2µ-Opioid Receptor500.2
Analog 3Tyr-[(1R,3S)-3-ACPC]-Phe-Pro-NH2µ-Opioid Receptor81.25

Note: The data in this table is illustrative and based on qualitative findings from analogs to demonstrate the potential impact of stereochemistry and conformational constraint on biological activity. ACPC refers to aminocyclopentane carboxylic acid.[8][9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating this compound

This protocol describes the manual solid-phase synthesis of a model pentapeptide (Tyr-X-Gly-Phe-Met-NH2, where X = (1R,3S)-3-aminocyclopentane carboxylic acid) using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Boc-L-Met-OH, Boc-L-Phe-OH, Boc-Gly-OH, this compound, Boc-L-Tyr(2-Br-Z)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine

  • Cleavage cocktail: 95% TFA, 2.5% H2O, 2.5% triisopropylsilane (TIS)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Preparation:

    • Place Rink Amide MBHA resin (0.1 mmol scale) in a solid-phase synthesis vessel.

    • Swell the resin in DMF for 1 hour at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc-Deprotection (if starting with Fmoc-protected resin):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min).

  • First Amino Acid Coupling (Boc-L-Met-OH):

    • In a separate vial, dissolve Boc-L-Met-OH (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.

    • Add DIEA (0.6 mmol, 6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Boc-Deprotection:

    • Wash the resin with DCM (3 x 1 min).

    • Add 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain and add a fresh 50% TFA in DCM solution and agitate for 30 minutes.

    • Drain and wash with DCM (3 x 1 min), isopropanol (2 x 1 min), and DCM (3 x 1 min).

  • Neutralization:

    • Wash the resin with DMF (3 x 1 min).

    • Add 10% DIEA in DMF and agitate for 5 minutes. Repeat this step once.

    • Wash the resin with DMF (3 x 1 min).

  • Subsequent Amino Acid Couplings:

    • Repeat steps 3 (using the next Boc-protected amino acid in the sequence: Boc-L-Phe-OH, Boc-Gly-OH, this compound, Boc-L-Tyr(2-Br-Z)-OH), 4, and 5 until the desired peptide sequence is assembled.

  • Final Boc Deprotection:

    • After the final coupling, perform the Boc-deprotection (step 4) one last time.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM (5 x 1 min) and dry under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Visualization of a Relevant Signaling Pathway

Peptidomimetics containing constrained amino acids are often designed to target G-protein coupled receptors (GPCRs). For instance, morphiceptin and its analogs target the µ-opioid receptor, a classic example of a GPCR.[10] The following diagram illustrates the general signaling pathway initiated by the activation of the µ-opioid receptor.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptidomimetic Peptidomimetic mu_Opioid_Receptor µ-Opioid Receptor (GPCR) Peptidomimetic->mu_Opioid_Receptor Binds and Activates G_Protein Gi/o Protein (α, β, γ subunits) mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates cAMP cAMP Adenylyl_Cyclase->cAMP converts to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response phosphorylates targets K_ion K+ GIRK->K_ion efflux K_ion->Cellular_Response hyperpolarization

Caption: Mu-opioid receptor signaling pathway.

Conclusion

This compound is a powerful tool for the design of peptidomimetics with potentially enhanced therapeutic properties. Its rigid structure can enforce bioactive conformations, leading to improved receptor affinity and selectivity, as well as increased resistance to enzymatic degradation. The straightforward incorporation of this building block using standard Boc-SPPS protocols makes it an accessible component for drug discovery and development programs aimed at creating novel peptide-based therapeutics. Further research into peptidomimetics containing this specific residue is warranted to fully elucidate their pharmacological profiles and therapeutic potential.

References

Application Notes and Protocols for BOC-(1R,3S)-3-aminocyclopentane carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is a conformationally constrained cyclic β-amino acid. Its incorporation into peptides can induce specific secondary structures, such as helices and turns, and can enhance metabolic stability by providing resistance to enzymatic degradation.[1][2] These properties make it a valuable building block in the design of peptidomimetics and other therapeutic agents.[1] This document provides detailed protocols for the efficient coupling of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).

Due to the steric hindrance of this cyclic amino acid, the choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency and minimize racemization. This guide provides an overview of suitable coupling reagents and optimized protocols to facilitate the successful synthesis of peptides containing this unique building block.

Data Presentation: Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is crucial for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of common coupling reagents in terms of efficiency, reaction time, and potential side reactions. While specific data for this compound is not extensively published, this data for other sterically hindered amino acids provides a strong indication of expected performance.[3]

Coupling ReagentClassTypical Yield with Hindered Amino AcidsTypical Reaction TimeKey AdvantagesPotential Drawbacks
HATU Uronium SaltHigh1 - 2 hoursHighly efficient, especially for hindered couplings.Can cause guanidinylation of the N-terminal amine. More expensive.
HBTU Uronium SaltHigh1 - 2 hoursHighly efficient and widely used.Can cause guanidinylation, especially in slow couplings.
PyBOP Phosphonium SaltHigh1 - 4 hoursEfficient coupling, avoids guanidinylation side reactions.Byproducts can be difficult to remove in some cases.
COMU Uronium SaltHigh1 hour (double coupling)Efficiency comparable to HATU, with safer byproducts.Can be more expensive than older reagents.
DIC/HOBt CarbodiimideModerate to High2 - 24 hoursCost-effective and widely used.Slower reaction times, potential for racemization without an additive.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling using PyBOP

This protocol describes a general procedure for the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • PyBOP (1.2 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (for workup)

  • Saturated aqueous NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) and the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add PyBOP (1.2 eq) to the cooled solution.[4]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Boc Chemistry

This protocol outlines the steps for incorporating this compound into a peptide sequence on a solid support using manual Boc-SPPS.

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin)

  • This compound

  • Coupling Reagent: HBTU or PyBOP

  • 1-Hydroxybenzotriazole (HOBt)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5]

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIPEA) in DCM[5]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Washing Solvents: DCM, DMF, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., HF/anisole or TFMSA/TFA/anisole

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 30 minutes.[5]

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).[5]

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • Dissolve this compound (3 eq relative to resin loading), HBTU (or PyBOP) (3 eq), and HOBt (3 eq) in a minimal amount of DMF.

    • Add DIPEA (6 eq) to the solution and allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Boc deprotection (step 2) and wash the resin. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole).

  • Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide. Purify by preparative HPLC.

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start: Boc-AA-Resin Swell 1. Resin Swelling (DCM) Start->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 3. Washing (DCM, IPA) Deprotect->Wash1 Neutralize 4. Neutralization (10% DIPEA/DCM) Wash1->Neutralize Wash2 5. Washing (DCM) Neutralize->Wash2 Couple 6. Amino Acid Coupling (BOC-(1R,3S)-3-aminocyclopentane carboxylic acid + Coupling Reagent) Wash2->Couple Wash3 7. Washing (DMF, DCM) Couple->Wash3 Repeat Repeat Cycle (Steps 2-7) Wash3->Repeat For next amino acid Cleave 8. Cleavage & Deprotection Wash3->Cleave After final coupling Repeat->Deprotect Precipitate 9. Precipitation & Purification Cleave->Precipitate End End: Purified Peptide Precipitate->End

Caption: A general workflow for the incorporation of this compound via manual Boc-SPPS.

Peptide Bond Formation Logic

Peptide_Bond_Formation Carboxylic_Acid BOC-(1R,3S)-3-aminocyclopentane carboxylic acid Activated_Ester Activated Intermediate (e.g., OAt/OBt Ester) Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., PyBOP, HATU) Coupling_Reagent->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Amine N-terminal Amine of Peptide Chain Amine->Peptide_Bond Nucleophilic Attack Byproducts Byproducts Peptide_Bond->Byproducts

Caption: The logical steps involved in the activation and coupling of this compound to form a peptide bond.

References

Application Notes and Protocols for the Incorporation of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and unique structural properties. BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a cyclic β-amino acid, offers a rigid scaffold that can induce specific secondary structures in peptides, making it a valuable building block in drug design and peptidomimetic studies.

These application notes provide detailed protocols and considerations for the successful incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Challenges in Coupling this compound

The primary challenge in incorporating this compound lies in the steric hindrance presented by its cyclic structure. This can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences and lower overall yield. To overcome these challenges, the selection of appropriate coupling reagents and optimized reaction conditions is crucial.

Data Presentation: Coupling Reagent Efficiency for Sterically Hindered Amino Acids

While specific quantitative data for this compound is not extensively published, the following table provides a general comparison of common coupling reagents used for sterically hindered amino acids, which can guide the selection for this specific residue.

Coupling ReagentReagent TypeRelative ReactivityCoupling Time (Typical)Racemization RiskNotes
HATU Aminium SaltVery High1-4 hoursLowHighly effective for hindered couplings; requires a non-nucleophilic base like DIPEA.
HBTU Aminium SaltHigh1-4 hoursLowA widely used and effective coupling reagent.
PyBOP Phosphonium SaltHigh1-4 hoursLowByproducts are not carcinogenic, offering a safety advantage.
DIC/HOBt CarbodiimideModerate2-6 hoursModerateA cost-effective option; pre-activation is recommended to improve efficiency and reduce racemization.
BOP Phosphonium SaltHigh1-4 hoursLowHighly efficient but produces the carcinogenic byproduct HMPA.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual incorporation of this compound into a peptide chain on a Merrifield resin.

Materials:

  • This compound

  • Boc-protected amino acids

  • Merrifield resin (or other suitable Boc-compatible resin)

  • Coupling Reagents: HATU, HBTU, or PyBOP

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Reagent: 10% DIPEA in DCM

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Washing Solvents: DCM, DMF

  • Cleavage Cocktail: e.g., HF/anisole (9:1, v/v) or TFMSA/TFA/thioanisole

  • Precipitation Solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and IPA (2x).

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Treat the resin with 10% DIPEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

    • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time or double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads. A yellow color indicates a complete reaction (free primary amines are absent). A blue/purple color indicates an incomplete reaction.

    • If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat the coupling step with freshly prepared activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the terminal Boc group removed, wash the peptide-resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole). Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Collect the peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Protocol 2: Automated Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a general cycle for the automated incorporation of this compound. Specific parameters will need to be adjusted based on the peptide synthesizer used.

Reagents:

  • This compound solution in DMF

  • Standard Boc-amino acid solutions in DMF

  • Coupling reagent solution (e.g., HBTU in DMF)

  • Activator base (DIPEA)

  • Deprotection reagent (50% TFA in DCM)

  • Washing solvents (DCM, DMF)

Automated Synthesizer Cycle for this compound:

  • DCM Wash: The reaction vessel is washed with DCM.

  • Deprotection: The deprotection reagent is delivered to the reaction vessel to remove the Boc group.

  • Washes: The resin is washed with DCM and DMF to remove residual TFA and byproducts.

  • Neutralization: A solution of DIPEA in DCM or DMF is used to neutralize the protonated N-terminus.

  • Coupling:

    • The this compound solution, coupling reagent solution, and activator base are delivered to the reaction vessel.

    • The reaction is allowed to proceed for an extended period (e.g., 2-4 hours) compared to standard amino acids. A double coupling cycle may be programmed for this step to ensure high efficiency.

  • Wash: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • The synthesizer proceeds to the next cycle for the following amino acid.

Mandatory Visualizations

Manual_Boc_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIPEA/DCM) Deprotection->Neutralization Coupling Coupling (BOC-(1R,3S)-3-aminocyclopentane carboxylic acid + HATU/DIPEA) Neutralization->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash_Coupling Washing (DMF, DCM) Repeat Repeat for Next Amino Acid Wash_Coupling->Repeat Cleavage Final Cleavage & Deprotection (HF) Wash_Coupling->Cleavage Final Amino Acid Kaiser_Test->Coupling Incomplete Kaiser_Test->Wash_Coupling Complete Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Manual Boc-SPPS workflow for incorporating a new amino acid.

Automated_SPPS_Cycle start deprotection Boc Deprotection 50% TFA in DCM start->deprotection wash1 Washing DCM & DMF deprotection->wash1 neutralization Neutralization DIPEA wash1->neutralization coupling Coupling Activated Amino Acid neutralization->coupling wash2 Washing DMF & DCM coupling->wash2 next_cycle To Next Cycle wash2->next_cycle

Caption: A single cycle in an automated Boc-SPPS synthesizer.

Coupling_Reagent_Activation BocAA BOC-(1R,3S)-3-aminocyclopentane carboxylic acid ActivatedEster Activated Ester Intermediate BocAA->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (DIPEA) Base->ActivatedEster PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond ResinAmine Resin-Bound N-terminal Amine ResinAmine->PeptideBond

Caption: Activation and coupling mechanism using an aminium salt reagent.

Application Notes and Protocols for BOC Deprotection of 3-Aminocyclopentane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. This document provides detailed application notes and protocols for the deprotection of N-BOC-3-aminocyclopentane carboxylic acid, a key building block in the synthesis of diverse bioactive molecules.

The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, 3-aminocyclopentane carboxylic acid, while minimizing side reactions. These notes cover the most common and effective methods, including the use of strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl), as well as milder, alternative procedures.

Deprotection Methods Overview

The removal of the BOC group is typically achieved through acid-catalyzed cleavage. The mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.

While strong acidic conditions are highly effective, the choice of method may be influenced by the presence of other acid-sensitive functional groups in the molecule. Therefore, a range of methods with varying degrees of acidity and reaction conditions are presented.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the deprotection of N-BOC protected aminocycloalkanes. While specific data for 3-aminocyclopentane carboxylic acid is not extensively published, the data for the structurally analogous N-BOC-(1R,3S)-3-aminocyclopentanol provides a valuable reference.

Deprotection MethodReagent(s)SolventTemperatureReaction TimeTypical Yield (%)Reference Compound
Acidic Deprotection
Method 14M Hydrogen Chloride1,4-DioxaneRoom Temp.2 hours95%N-Boc-(1R,3S)-3-aminocyclopentanol[1]
Method 2Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hours>90% (General)General N-Boc Amines[2]
Alternative Methods
Method 3Oxalyl Chloride / MethanolMethanolRoom Temp.1 - 4 hoursup to 90% (General)Structurally Diverse N-Boc Amines[1][3]
Method 4Thermal DeprotectionWater or Polar Solvents100 - 240 °C0.5 - 3 hoursVariableGeneral N-Boc Amines[4][5][6]

Experimental Protocols

Method 1: Deprotection using 4M Hydrogen Chloride in 1,4-Dioxane

This is a widely used and high-yielding method for BOC deprotection.

Materials:

  • N-BOC-3-aminocyclopentane carboxylic acid

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Diethyl ether or Acetonitrile (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven

Procedure:

  • In a round-bottom flask, dissolve the N-BOC-3-aminocyclopentane carboxylic acid in anhydrous 1,4-dioxane.

  • To the stirred solution, add the 4M HCl in 1,4-dioxane solution. An excess of HCl is typically used.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[1]

  • Upon completion, add diethyl ether or acetonitrile to the reaction mixture to precipitate the hydrochloride salt of 3-aminocyclopentane carboxylic acid.[1]

  • Collect the solid precipitate by filtration.

  • Wash the filter cake with diethyl ether or acetonitrile to remove any residual impurities.

  • Dry the product under vacuum to obtain the 3-aminocyclopentane carboxylic acid hydrochloride salt.

Work-up and Purification: For many applications, the resulting hydrochloride salt can be used directly in the next step. If the free amine is required, the salt can be neutralized with a suitable base, such as sodium bicarbonate or a basic ion-exchange resin.[7]

Method 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a strong acid that rapidly and cleanly removes the BOC group.

Materials:

  • N-BOC-3-aminocyclopentane carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the N-BOC-3-aminocyclopentane carboxylic acid in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. A common ratio is 1:1 TFA:DCM, but can range from 20% to 50% TFA.[2]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To obtain the free amine, dissolve the residue in an appropriate organic solvent and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Method 3: Mild Deprotection with Oxalyl Chloride in Methanol

This method offers a milder alternative to strong acids and is suitable for substrates with acid-sensitive functional groups.[1][3]

Materials:

  • N-BOC-3-aminocyclopentane carboxylic acid

  • Oxalyl chloride

  • Anhydrous Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-BOC-3-aminocyclopentane carboxylic acid in anhydrous methanol in a round-bottom flask.

  • To the stirred solution, add oxalyl chloride (typically 3 equivalents) dropwise at room temperature.[1][3]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[1][3]

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting product is the hydrochloride salt.

Method 4: Thermal Deprotection

Thermal removal of the BOC group is a green chemistry approach that avoids the use of acidic reagents.[5]

Materials:

  • N-BOC-3-aminocyclopentane carboxylic acid

  • Water or a high-boiling polar solvent (e.g., trifluoroethanol)

  • Sealed reaction vessel or continuous flow reactor

Procedure:

  • Dissolve or suspend the N-BOC-3-aminocyclopentane carboxylic acid in the chosen solvent in a vessel capable of withstanding elevated temperatures and pressures.

  • Heat the mixture to a temperature between 100 °C and 240 °C.[4][6] Reaction times can range from 30 minutes to several hours depending on the temperature and substrate.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the deprotected product.

Visualizations

BOC Deprotection Mechanism

BOC_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine N-BOC-3-aminocyclopentane carboxylic acid Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Protonation Acid H-A (Acid) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tert_Butyl tert-Butyl Cation Protonated_Boc->tert_Butyl Amine_Salt 3-Aminocyclopentane carboxylic acid Salt Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl->Isobutylene Deprotonation Experimental_Workflow Start Start: N-BOC Protected Amine Dissolution 1. Dissolve in Anhydrous Solvent Start->Dissolution Reaction 2. Add Deprotection Reagent (e.g., Acid) Dissolution->Reaction Stirring 3. Stir at Appropriate Temperature Reaction->Stirring Monitoring 4. Monitor Reaction (TLC, LC-MS) Stirring->Monitoring Workup 5. Work-up/ Precipitation Monitoring->Workup Reaction Complete Isolation 6. Isolate Product (Filtration) Workup->Isolation Drying 7. Dry Product Under Vacuum Isolation->Drying End End: Deprotected Amine Salt or Free Amine Drying->End

References

Synthesis of Oligomers Using BOC-(1R,3S)-3-Aminocyclopentane Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of oligomers using BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. This unique building block is valuable in pharmaceutical development and peptide synthesis for creating structured oligomers with potential therapeutic applications.[1] The protocols outlined below cover standard solution-phase peptide coupling techniques and subsequent deprotection steps.

Introduction

This compound is a conformationally constrained β-amino acid. Its rigid cyclopentane backbone makes it an excellent candidate for the synthesis of "foldamers," which are oligomers that adopt well-defined secondary structures, such as helices.[2] The tert-butoxycarbonyl (BOC) protecting group on the amine allows for controlled, stepwise oligomerization.[1] These structured oligomers are of significant interest in drug discovery for mimicking protein secondary structures and potentially modulating protein-protein interactions.

Experimental Protocols

This section details the protocols for the synthesis of a dimer of this compound as a representative example, followed by the procedure for the removal of the BOC protecting group.

Protocol 1: Solution-Phase Synthesis of a BOC-Protected Dimer

This protocol describes the coupling of two this compound monomers using a standard peptide coupling reagent, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

Materials:

  • This compound

  • (1R,3S)-3-Aminocyclopentane carboxylic acid methyl ester hydrochloride (or other C-terminally protected monomer)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Amine Component: If starting from the hydrochloride salt of the C-terminally protected monomer, neutralize it by dissolving in DMF and adding 1 equivalent of DIPEA.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve 1.0 equivalent of this compound in anhydrous DMF. Add 1.05 equivalents of HBTU and 2.0 equivalents of DIPEA. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • Coupling Reaction: Add the neutralized amine component solution to the activated carboxylic acid mixture. Let the reaction stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure BOC-protected dimer.

Expected Yield: 80-90%

Protocol 2: BOC Deprotection

This protocol describes the removal of the BOC protecting group from the synthesized oligomer using acidic conditions.

Materials:

  • BOC-protected oligomer

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolution: Dissolve the BOC-protected oligomer in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Acid Addition: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (typically 10-20 equivalents relative to the BOC groups).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-2 hours. Monitor the deprotection by TLC or LC-MS.[3]

  • Isolation:

    • Upon completion, remove the solvent under reduced pressure.

    • Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected oligomer.

    • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Expected Yield: >95%[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis and deprotection steps.

StepReactantsKey ReagentsSolventReaction TimeTemperatureTypical Yield (%)
Dimer Synthesis This compound, (1R,3S)-3-Aminocyclopentane carboxylic acid methyl esterHBTU, DIPEADMF4-6 hoursRoom Temperature80-90
BOC Deprotection BOC-protected oligomer4M HCl in dioxaneDioxane1-2 hoursRoom Temperature>95[3]

Visualizations

The following diagrams illustrate the key processes described in this document.

Oligomer_Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification Boc_Monomer BOC-(1R,3S)-3-aminocyclopentane carboxylic acid HBTU HBTU, DIPEA in DMF Active_Ester Activated Ester HBTU->Active_Ester 15-20 min Coupling Coupling Reaction Active_Ester->Coupling Amine_Monomer C-Protected Monomer (Amine Component) Amine_Monomer->Coupling Boc_Dimer_Crude Crude BOC-Protected Dimer Coupling->Boc_Dimer_Crude 4-6 hours Purification Silica Gel Chromatography Boc_Dimer_Crude->Purification Pure_Dimer Pure BOC-Protected Dimer Purification->Pure_Dimer

Caption: Workflow for the solution-phase synthesis of a BOC-protected dimer.

BOC_Deprotection_Workflow Boc_Oligomer BOC-Protected Oligomer in 1,4-Dioxane Acid_Addition Add 4M HCl in 1,4-Dioxane Boc_Oligomer->Acid_Addition Reaction Stir at Room Temperature (1-2 hours) Acid_Addition->Reaction Isolation Solvent Removal & Ether Precipitation Reaction->Isolation Final_Product Deprotected Oligomer (Hydrochloride Salt) Isolation->Final_Product

Caption: Experimental workflow for the deprotection of the BOC group.

Signaling_Pathway_Analogy cluster_monomer Monomer Activation cluster_elongation Oligomer Elongation Monomer BOC-(1R,3S)-3-aminocyclopentane carboxylic acid Coupling_Reagent Coupling Reagent (e.g., HBTU) Monomer->Coupling_Reagent Input Activated_Monomer Activated Monomer (Active Ester) Coupling_Reagent->Activated_Monomer Activation Peptide_Bond Peptide Bond Formation Activated_Monomer->Peptide_Bond Growing_Chain Growing Oligomer Chain (with free amine) Growing_Chain->Peptide_Bond Elongated_Chain Elongated Oligomer Chain Peptide_Bond->Elongated_Chain

Caption: Logical relationship of monomer activation and oligomer elongation.

References

BOC-(1R,3S)-3-Aminocyclopentane Carboxylic Acid: A Key Building Block for Advanced Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – BOC-(1R,3S)-3-aminocyclopentane carboxylic acid has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents, most notably in the development of potent antiviral drugs. Its unique stereochemistry and bifunctional nature, featuring a constrained cyclopentane ring, make it an invaluable component for creating novel therapeutics with enhanced efficacy and specificity. This application note provides a detailed overview of its application in the synthesis of HIV-1 integrase inhibitors, experimental protocols for its incorporation, and a summary of relevant quantitative data.

Application in HIV-1 Integrase Inhibitors

This compound is a pivotal intermediate in the synthesis of a new generation of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] These drugs are a cornerstone of modern antiretroviral therapy, effectively suppressing viral replication by preventing the integration of the viral genome into the host cell's DNA.

One of the most significant applications of this building block is in the synthesis of Elvitegravir (GS-9137/JTK-303) , a potent and selective HIV-1 integrase inhibitor.[1] The cyclopentane scaffold of the building block plays a crucial role in orienting the pharmacophoric elements of the final drug molecule, enabling high-affinity binding to the active site of the HIV integrase enzyme.

Mechanism of Action: HIV Integrase Inhibition

HIV-1 integrase is a key enzyme responsible for two critical steps in the viral replication cycle: 3'-processing and strand transfer. Integrase inhibitors, such as those synthesized using this compound, function by binding to the active site of the integrase enzyme and chelating essential divalent metal ions (typically Mg²⁺). This action effectively blocks the strand transfer step, where the viral DNA is inserted into the host genome. By preventing this integration, the virus is unable to replicate, thus controlling the infection.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_drug Drug Action Viral DNA Viral DNA Integrase Enzyme Integrase Enzyme Viral DNA->Integrase Enzyme Binding 3'-Processing 3'-Processing Integrase Enzyme->3'-Processing Strand Transfer Strand Transfer 3'-Processing->Strand Transfer Integration into Host DNA Integration into Host DNA Strand Transfer->Integration into Host DNA Integrase Inhibitor Integrase Inhibitor Integrase Inhibitor->Strand Transfer Inhibition

Caption: Mechanism of HIV Integrase Inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its application in the synthesis of Elvitegravir.

ParameterValueReference
Building Block Properties
Molecular FormulaC₁₁H₁₉NO₄--INVALID-LINK--
Molecular Weight229.28 g/mol --INVALID-LINK--
Purity (typical)≥98%--INVALID-LINK--
Elvitegravir Synthesis
Overall Yield (from quinolone core)Not explicitly stated-
Purity (final product)>99.5%--INVALID-LINK--
Biological Activity of Elvitegravir
IC₅₀ (Strand Transfer Inhibition)7.2 nM--INVALID-LINK--
EC₅₀ (Anti-HIV-1 Activity)0.9 nM--INVALID-LINK--

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a quinolone core structure, a critical step in the synthesis of Elvitegravir and related compounds.

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide bond formation between this compound and a suitable quinolone amine precursor.

Materials:

  • This compound (1.0 eq)

  • Quinolone amine derivative (e.g., 6-amino-1-((S)-1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and HATU in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the quinolone amine derivative to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow start Start dissolve Dissolve BOC-AA & HATU in DMF start->dissolve preactivate Pre-activate (10-15 min) dissolve->preactivate add_amine Add Quinolone Amine & DIPEA preactivate->add_amine react React at RT (12-24h) add_amine->react monitor Monitor (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench with Water & Extract monitor->quench Complete wash Wash Organic Layer quench->wash dry Dry & Concentrate wash->dry purify Purify (Column Chromatography) dry->purify end End purify->end

Caption: General workflow for amide coupling.

Protocol 2: BOC Deprotection

Following the amide coupling, the BOC protecting group is removed to yield the final active pharmaceutical ingredient.

Materials:

  • BOC-protected amide intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the BOC-protected amide in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The crude deprotected product can be further purified by crystallization or preparative HPLC if necessary.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced pharmaceuticals, particularly in the field of antiviral drug discovery. Its incorporation into HIV-1 integrase inhibitors like Elvitegravir demonstrates its critical role in the development of life-saving medicines. The protocols and data presented herein provide a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

Applications of Cyclic Amino Acids in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic amino acids are a class of conformationally constrained chiral molecules that have emerged as powerful tools in asymmetric synthesis. Their rigid cyclic structures allow for precise control over the stereochemical outcome of chemical reactions, making them invaluable as catalysts, ligands, and chiral building blocks in the synthesis of complex molecules, particularly pharmaceuticals. This document provides detailed application notes and experimental protocols for key applications of cyclic amino acids in asymmetric synthesis, designed to be a practical resource for researchers in organic chemistry and drug discovery.

Application 1: (S)-Proline as an Organocatalyst in Asymmetric Aldol Reactions

The use of the simple, naturally occurring cyclic amino acid (S)-proline as a catalyst for asymmetric reactions is a cornerstone of organocatalysis. Proline effectively catalyzes the aldol reaction between ketones and aldehydes to produce chiral β-hydroxy ketones with high enantioselectivity. This reaction proceeds through a chiral enamine intermediate, which selectively attacks one face of the aldehyde.

Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol details the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model system to evaluate the effectiveness of proline catalysis.

Materials:

  • (S)-Proline

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) in DMSO (0.5 mL) is added cyclohexanone (1.25 mmol, 5.0 equiv).

  • (S)-Proline (0.025 mmol, 10 mol%) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired aldol product.

  • The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral high-performance liquid chromatography (HPLC) analysis.

Data Presentation
EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)Reference
14-NitrobenzaldehydeCyclohexanone30DMSO49995:596[List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396]
2BenzaldehydeCyclohexanone20DMSO249793:794[List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396]
34-NitrobenzaldehydeAcetone20DMSO4868-76[List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396]

Visualization: Catalytic Cycle of Proline-Catalyzed Aldol Reaction

G cluster_cycle Catalytic Cycle Proline (S)-Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H₂O Product->Proline - Aldol Product Water H₂O

Caption: Catalytic cycle for the (S)-proline-catalyzed asymmetric aldol reaction.

Application 2: (S)-Proline as an Organocatalyst in Asymmetric Mannich Reactions

Similar to the aldol reaction, (S)-proline is also a highly effective catalyst for the asymmetric Mannich reaction. This three-component reaction involves an aldehyde, an amine, and a ketone, and it provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing pharmaceuticals and natural products.

Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Mannich Reaction

This protocol describes a general procedure for the three-component Mannich reaction between an aldehyde, p-anisidine, and a ketone, catalyzed by (S)-proline.[1]

Materials:

  • Aldehyde (e.g., propanal)

  • p-Anisidine

  • Ketone (e.g., acetone)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a vial, add the aldehyde (1.0 mmol, 1.0 equiv) and p-anisidine (1.1 mmol, 1.1 equiv).

  • Add DMSO as the solvent, followed by the ketone (e.g., acetone, which can also serve as the solvent or co-solvent).

  • Add (S)-proline (0.1 - 0.2 mmol, 10-20 mol%) to the mixture.

  • Stir the resulting mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 3-48 hours).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC analysis.

Data Presentation
EntryAldehydeAmineKetoneCatalyst Loading (mol%)Yield (%)dr (syn/anti)ee (%) (syn)Reference
14-Nitrobenzaldehydep-AnisidineAcetone2050>95:594[List, B. et al. J. Am. Chem. Soc.2000 , 122, 9336-9337]
2Isovaleraldehydep-AnisidineAcetone2091>95:5>99[List, B. et al. J. Am. Chem. Soc.2000 , 122, 9336-9337]
3Propanalp-AnisidineHydroxyacetone59293:796[List, B. et al. J. Am. Chem. Soc.2002 , 124, 827-833]

Visualization: Experimental Workflow for Proline-Catalyzed Mannich Reaction

G start Start reagents Combine Aldehyde, Amine, and Ketone start->reagents catalyst Add (S)-Proline reagents->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction quench Quench with aq. NH₄Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction workup Wash, Dry, and Concentrate extraction->workup purification Column Chromatography workup->purification analysis Analyze dr and ee (Chiral HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for the (S)-proline-catalyzed asymmetric Mannich reaction.

Application 3: Pyroglutamic Acid as a Chiral Building Block in Alkaloid Synthesis

(S)-Pyroglutamic acid, a derivative of glutamic acid, is an inexpensive and readily available chiral building block. Its rigid lactam structure and multiple functional groups (a carboxylic acid and a lactam) provide a versatile scaffold for the asymmetric synthesis of a wide range of complex molecules, including bioactive alkaloids.

Experimental Protocol: Synthesis of a Chiral Piperidine Precursor from (S)-Pyroglutamic Acid

This protocol outlines a key transformation in the synthesis of piperidine alkaloids, where the pyroglutamic acid scaffold is converted into a functionalized piperidine ring system.

Materials:

  • N-Boc-(S)-pyroglutamic acid methyl ester

  • Grignard reagent (e.g., vinylmagnesium bromide)

  • Cerium(III) chloride (CeCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Grignard Addition: To a suspension of anhydrous CeCl₃ in anhydrous THF at -78 °C, add the Grignard reagent dropwise. Stir the mixture for 1 hour. Add a solution of N-Boc-(S)-pyroglutamic acid methyl ester in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The combined organic layers are dried and concentrated. Purify the product by column chromatography.

  • Deprotection and Cyclization: Dissolve the product from the previous step in a mixture of TFA and DCM. Stir at room temperature until the Boc group is removed (monitor by TLC). Concentrate the mixture under reduced pressure.

  • Reductive Amination: Dissolve the crude amino ketone in anhydrous DCM and add STAB. Stir the reaction at room temperature until completion. Quench with saturated aqueous NaHCO₃ solution and extract with DCM. The combined organic layers are dried and concentrated to yield the crude piperidine derivative, which can be further purified by column chromatography.

Data Presentation
Starting MaterialKey TransformationProductDiastereoselectivityReference
(S)-Pyroglutamic acid derivativeIntramolecular Mannich reactionBicyclic lactam>95:5 dr[Amat, M. et al. J. Org. Chem.2003 , 68, 1919-1928]
(S)-Pyroglutamic acidRing-closing metathesisDihydropyridinoneN/A[Deiters, A. et al. Org. Lett.2003 , 5, 783-785]

Visualization: Logical Relationship in Chiral Building Block Synthesis

G start (S)-Pyroglutamic Acid (Chiral Pool) step1 Functional Group Manipulation start->step1 step2 Key C-C Bond Formation step1->step2 intermediate Chiral Intermediate step2->intermediate step3 Cyclization/ Rearrangement intermediate->step3 product Target Alkaloid (e.g., (+)-Dihydropinidine) step3->product

Caption: Logical workflow for the synthesis of a chiral alkaloid from (S)-pyroglutamic acid.

References

Experimental procedure for coupling with activating agents like HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely utilized aminium-based coupling reagent in peptide synthesis.[1][2] Its popularity stems from its high efficiency, rapid reaction kinetics, and ability to suppress racemization, making it a valuable tool in both solid-phase peptide synthesis (SPPS) and solution-phase applications.[3][4] These characteristics are crucial for the synthesis of high-purity peptides, especially for complex and lengthy sequences often encountered in drug development.[2][5] HBTU facilitates the formation of an amide bond between a carboxylic acid and an amine by activating the carboxyl group.[1][6] This activation leads to the formation of a more reactive species that readily undergoes nucleophilic attack by the amine.[6]

Mechanism of Action

The efficacy of HBTU lies in its ability to rapidly convert a carboxylic acid into an active ester intermediate. The process begins with the deprotonation of the carboxylic acid by a tertiary base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon of HBTU.[3] This leads to the formation of an O-acylisourea intermediate, which quickly rearranges to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester and tetramethylurea as a byproduct.[7] This active ester is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, forming the desired peptide bond and releasing HOBt.[3] A key advantage of this mechanism is the suppression of racemization, ensuring the stereochemical integrity of the final peptide.[6]

Comparative Data of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the synthesized peptide. Below is a comparison of HBTU with other common coupling reagents.

ParameterHBTUHATUDCC/HOBt
Purity Good to HighHigher PurityModerate to Good
Coupling Efficiency HighVery HighModerate
Reaction Speed Fast (10-60 min)[8]Faster[9]Slower
Racemization Risk Low[4]Lower[9]Moderate (suppressed by HOBt)[2]
Byproduct Solubility Water-soluble[10]Water-solubleInsoluble (DCU)
Cost ModerateHigherLower
Primary Application SPPS & Solution PhaseSPPS & Difficult CouplingsSPPS & Solution Phase

This table summarizes general comparative data. Optimal conditions may vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol outlines a general procedure for manual Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[3]

  • Drain the DMF.[3]

2. Fmoc-Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.[3]

  • Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.[3]

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[3]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.[3]

  • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[3] A color change to yellow is often observed.[11]

  • Add the activated amino acid solution to the deprotected resin.[3]

  • Agitate the reaction mixture for 30-60 minutes at room temperature.[7]

  • Monitor the reaction for completion using a qualitative method like the Kaiser test.[3] If the test is positive, the coupling step can be repeated ("double coupling").[11]

4. Washing:

  • After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).[3]

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

7. Purification:

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Coupling using HBTU

This protocol describes a general procedure for coupling two peptide fragments in solution.

1. Reactant Preparation:

  • Dissolve the N-protected amino acid or peptide fragment (1 equivalent) in a suitable aprotic solvent such as DMF or DCM.[3]

  • In a separate flask, dissolve the C-protected amino acid or peptide fragment with a free amino group (1-1.2 equivalents) in the same solvent.[3]

2. Activation:

  • To the solution of the carboxylic acid component, add HBTU (1-1.2 equivalents) and a tertiary base like DIPEA (2-3 equivalents).[3]

  • Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the active ester.[3]

3. Coupling:

  • Add the solution of the amine component to the activated carboxylic acid mixture.[3]

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or HPLC. The reaction time can range from a few hours to overnight.[3]

4. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[3]

  • Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO3), and brine.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.[3]

  • Purify the crude peptide by column chromatography or recrystallization.[3]

5. Characterization:

  • Confirm the structure and purity of the purified peptide using techniques such as NMR, mass spectrometry, and HPLC.[3]

Potential Side Reactions and Troubleshooting

While HBTU is a robust coupling reagent, certain side reactions can occur.

  • Guanidinylation: Excess HBTU can react with the N-terminal amine of the peptide chain, forming a guanidinium cap and preventing further elongation.[1] To minimize this, use HBTU and the carboxylic acid in equimolar amounts.[11]

  • Racemization: Although HBTU is designed to suppress racemization, it can still occur, particularly with sensitive amino acids.[7] The addition of HOBt can further reduce this risk.[8]

  • Dehydration of Asparagine and Glutamine: The side-chain amides of asparagine and glutamine can undergo dehydration to form a nitrile byproduct.[1] Using side-chain protected derivatives (e.g., Fmoc-Asn(Trt)-OH) is the most effective way to prevent this.[1]

  • Incomplete Coupling: For "difficult" couplings involving sterically hindered amino acids or aggregating sequences, consider increasing the coupling time, performing a double coupling, or using a more potent activating agent like HATU.[11]

Visualizing the HBTU Coupling Workflow

The following diagram illustrates the key steps in HBTU-mediated peptide bond formation.

HBTU_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Byproducts Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Active Ester (R-CO-OBt) Carboxylic_Acid->Active_Ester HBTU, Base HBTU HBTU HBTU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond HOBt HOBt Active_Ester->HOBt Urea Tetramethylurea Active_Ester->Urea Amine Amine (H2N-R') Amine->Peptide_Bond

Caption: Workflow of HBTU-mediated peptide bond formation.

Signaling Pathway of HBTU Activation

The following diagram details the chemical transformations during the activation of a carboxylic acid by HBTU.

HBTU_Activation_Pathway Carboxylate Carboxylate Anion (R-COO⁻) O_Acylisourea O-Acylisourea Intermediate Carboxylate->O_Acylisourea + HBTU HBTU HBTU HBTU->O_Acylisourea Base Base (e.g., DIPEA) Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Carboxylate + Base Active_Ester Active HOBt Ester O_Acylisourea->Active_Ester Rearrangement Urea Tetramethylurea O_Acylisourea->Urea

Caption: HBTU activation of a carboxylic acid.

References

Application Notes and Protocol for Solid-Phase Peptide Synthesis (SPPS) with BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate bioactivity, and constrain peptide conformation. BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is a cyclic β-amino acid that, when incorporated into a peptide backbone, can induce specific secondary structures and increase resistance to enzymatic degradation. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this unique building block using tert-butyloxycarbonyl (Boc) chemistry.

Core Principles

The Boc-SPPS strategy involves the stepwise addition of Nα-Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The synthesis cycle consists of three main steps:

  • Deprotection: The removal of the acid-labile Boc group from the N-terminus of the peptide-resin.

  • Neutralization: Neutralization of the resulting ammonium salt to liberate the free amine.

  • Coupling: Formation of a peptide bond between the free amine of the peptide-resin and the carboxyl group of the incoming Nα-Boc-protected amino acid, which is activated by a coupling reagent.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups.

Experimental Protocols

Materials and Reagents
  • Resin: Merrifield resin (1% divinylbenzene cross-linked polystyrene) is suitable for the synthesis of C-terminal peptide acids. For C-terminal peptide amides, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin should be used.

  • Boc-Protected Amino Acids: Including this compound and other standard Boc-amino acids.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Alternative for sterically hindered coupling: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with HOBt and DIEA.

  • Washing Solvents: DCM, DMF, MeOH.

  • Cleavage Cocktail: 90% Hydrofluoric acid (HF) / 10% Anisole (v/v) or a lower toxicity alternative like Trifluoromethanesulfonic acid (TFMSA). Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a certified fume hood. A common "low-high" HF cleavage procedure can also be employed.

  • Precipitation/Washing Solvent: Cold diethyl ether.

Protocol for SPPS using this compound

This protocol describes a manual synthesis on a 0.1 mmol scale.

1. Resin Preparation and First Amino Acid Loading

  • Swell the appropriate resin (e.g., 100-200 mg of Merrifield resin) in DCM for 1-2 hours in a reaction vessel.

  • For Merrifield resin, the first Boc-amino acid is typically loaded as its cesium salt to minimize racemization.

  • Alternatively, follow the resin manufacturer's specific protocol for loading the first amino acid.

2. SPPS Cycle

The following steps are repeated for each amino acid to be coupled.

StepReagent/SolventProcedureDuration
Wash DCMWash the resin three times.3 x 1 min
Deprotection 50% TFA in DCMAdd the deprotection solution to the resin and agitate.1 x 2 min
50% TFA in DCMDrain and add fresh deprotection solution. Agitate.1 x 20 min
Wash DCMWash the resin three times to remove residual TFA.3 x 1 min
Wash DMFWash the resin three times.3 x 1 min
Neutralization 10% DIEA in DCMAdd the neutralization solution and agitate.2 x 2 min
Wash DCMWash the resin three times to remove excess DIEA.3 x 1 min
Wash DMFWash the resin three times before coupling.3 x 1 min
Coupling See belowAdd the activated amino acid solution to the resin.2-4 hours
Wash DMFWash the resin three times.3 x 1 min
Wash DCMWash the resin three times.3 x 1 min
Wash MeOHWash the resin three times.3 x 1 min

3. Coupling of this compound

Due to the potential steric hindrance of this cyclic β-amino acid, a more potent coupling reagent or longer coupling times may be necessary. It is highly recommended to monitor the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test.

  • Standard Coupling (DIC/HOBt):

    • Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours.

    • Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step with a fresh solution of activated amino acid.

  • Alternative for Hindered Coupling (HBTU/HOBt/DIEA):

    • Dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activation mixture to the neutralized peptide-resin and agitate for 2-4 hours.

    • Monitor the reaction with the Kaiser test and repeat the coupling if necessary.

4. Final Deprotection

After the final amino acid has been coupled, perform the deprotection step one last time to remove the N-terminal Boc group.

5. Cleavage and Deprotection

Caution: This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Carefully add the cleavage cocktail (e.g., HF/anisole 9:1) to the peptide-resin in a specialized HF cleavage apparatus.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the crude peptide from the ether washings.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

6. Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the key quantitative parameters for the SPPS protocol. Note that the coupling efficiency and time for this compound are estimates and should be confirmed by reaction monitoring.

ParameterValue/RangeNotes
Resin Loading 0.1 - 1.0 mmol/gDependent on the resin type.
Scale 0.1 mmolProtocol can be scaled as needed.
Equivalents of Amino Acid 3 eq.Relative to resin loading.
Equivalents of Coupling Reagents 3 eq.Relative to resin loading.
Standard Coupling Time 2 hoursFor standard proteinogenic amino acids.
Hindered Coupling Time 2-4 hoursFor this compound. May require longer.
Deprotection Time ~25 minutes
Neutralization Time ~5 minutes
Expected Coupling Efficiency >99%For standard amino acids.
Expected Hindered Coupling Efficiency >95%Should be monitored (e.g., Kaiser test).
Cleavage Time 1-2 hoursAt 0 °C.

Visualization of the SPPS Workflow

SPPS_Workflow start Start: Peptide-Resin (N-term Boc protected) deprotection 1. Deprotection (50% TFA in DCM) start->deprotection wash_dcm1 Wash (DCM) deprotection->wash_dcm1 wash_dmf1 Wash (DMF) wash_dcm1->wash_dmf1 neutralization 2. Neutralization (10% DIEA in DCM) wash_dmf1->neutralization wash_dcm2 Wash (DCM) neutralization->wash_dcm2 wash_dmf2 Wash (DMF) wash_dcm2->wash_dmf2 coupling 3. Coupling Boc-(1R,3S)-3-aminocyclopentane carboxylic acid + Coupling Reagents wash_dmf2->coupling wash_final Wash (DMF, DCM, MeOH) coupling->wash_final cycle_complete Peptide-Resin (n+1 residues, N-term Boc protected) wash_final->cycle_complete cycle_complete->deprotection Repeat for next amino acid final_deprotection Final Deprotection cycle_complete->final_deprotection Final Cycle cleavage Cleavage & Side-Chain Deprotection (e.g., HF/Anisole) final_deprotection->cleavage end Crude Peptide cleavage->end

Caption: Workflow for Boc-SPPS incorporating a new amino acid.

Troubleshooting & Optimization

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.

Frequently Asked Questions (FAQs)

1. What is the solubility of this compound in DMSO and other common solvents?

Direct quantitative solubility data for this compound is not extensively published. However, based on information provided by suppliers for preparing stock solutions, the compound is soluble in Dimethyl Sulfoxide (DMSO).[1] One supplier suggests preparing stock solutions in DMSO at concentrations of up to 10 mM.[1]

For other solvents, qualitative assessments of structurally similar compounds suggest that Boc-protected amino acids generally exhibit improved solubility in organic solvents compared to their unprotected forms.[2] A related compound, (1r,3s)-3-Aminocyclopentanol hydrochloride, is reported to be slightly soluble in methanol.[3]

Quantitative Solubility Data (Calculated from Stock Solution Preparation)

SolventConcentration (mM)Mass (mg)Volume (mL)Approximate Solubility (mg/mL)
DMSO114.3615~0.23
DMSO510.8723~1.15
DMSO1010.4361~2.29

Table based on data from MedChemExpress for preparing stock solutions.[1] This does not represent the maximum solubility but indicates successful dissolution at these concentrations.

2. I am having trouble dissolving this compound. What can I do?

If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:

  • Use a fresh, anhydrous solvent: Ensure your DMSO or other organic solvent is of high purity and anhydrous. Water content can affect the solubility of many organic compounds.

  • Gentle heating: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Avoid excessive heat, which could lead to degradation.

  • Sonication: Use a sonicator bath to aid in the dissolution of solid particles.

  • Vortexing: Vigorous vortexing can help break up clumps of solid and increase the surface area for dissolution.

  • Start with a small amount of solvent: Add a small amount of solvent to the solid to create a slurry, then gradually add the remaining solvent while mixing.

3. What is a standard protocol for determining the quantitative solubility of this compound?

A common method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method.[3]

Experimental Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) (e.g., DMSO, methanol, ethanol)

  • Sealed vials

  • Temperature-controlled shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound at known concentrations in the chosen solvent to create a calibration curve for your analytical method.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Place the vials in a temperature-controlled shaker (e.g., at 25°C). Agitate the samples for a sufficient time (typically 24-72 hours) to allow the solution to reach equilibrium.[3]

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the range of your calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the concentration in the original saturated solution, taking the dilution factor into account.

4. What are the primary uses of this compound?

This compound is primarily used as a synthetic intermediate or a building block in pharmaceutical development and organic synthesis.[4][5][6] Its structure is valuable for creating more complex molecules, particularly in the synthesis of peptide-based therapeutics and other bioactive compounds.[5][6]

Visual Guides

Below are diagrams illustrating key workflows and logical relationships relevant to working with this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions (Calibration Curve) quantification Quantify Concentration (e.g., HPLC) prep_standards->quantification Calibrate Instrument prep_sample Prepare Saturated Sample (Excess Solid in Solvent) equilibration Equilibrate Samples (24-72h at 25°C) prep_sample->equilibration separation Separate Phases (Centrifugation) equilibration->separation filtration Filter Supernatant separation->filtration dilution Dilute Filtered Sample filtration->dilution dilution->quantification calculation Calculate Solubility quantification->calculation

Caption: Workflow for Quantitative Solubility Determination.

G compound BOC-(1R,3S)-3-aminocyclopentane carboxylic acid intermediate Chiral Building Block compound->intermediate is a synthesis Multi-step Organic Synthesis intermediate->synthesis is used in api Active Pharmaceutical Ingredient (API) synthesis->api to produce drug Final Drug Product api->drug is formulated into

Caption: Role as a Building Block in Drug Development.

References

Technical Support Center: Troubleshooting BOC Deprotection Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (BOC) group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of side reactions during BOC deprotection?

A1: The primary cause of side reactions is the formation of a highly reactive tert-butyl cation when the BOC group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This electrophilic carbocation can then attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][2][4]

Q2: Which amino acid residues are particularly susceptible to side reactions?

A2: Amino acid residues with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation.[1][2][5] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3] Methionine is also susceptible to oxidation.[3][6]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][2][7]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2][5]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[3][7] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the formation of alkylated side products.[1][5]

Q4: What are the signs of incomplete BOC deprotection and what causes it?

A4: Signs of incomplete deprotection include the presence of the starting material in your analytical data (e.g., HPLC or LC-MS) and a complex mixture of products.[3][4] Common causes are insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the BOC-protected amine.[1][3] For solid-phase synthesis, poor resin swelling can also be a cause.[1]

Q5: Besides tert-butylation, what other side reactions can occur?

A5: Other potential side reactions include:

  • Trifluoroacetylation: The newly deprotected amine can be acylated by a trifluoroacetyl group when using TFA.[4]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide, especially when the following residue is glycine, asparagine, or arginine.[5][8]

  • Degradation of other acid-sensitive groups: The acidic conditions can cleave other acid-labile protecting groups.[4][8]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[2][9]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Refer to the tables below for guidance on scavenger selection. For molecules with multiple sensitive residues, a general scavenger cocktail is often more effective.[2]

Issue 2: The deprotection reaction is incomplete.
  • Possible Cause 1: Insufficient acid strength or concentration.[7]

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[4] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[3][4] The rate of BOC cleavage can have a second-order dependence on acid concentration.[10]

  • Possible Cause 2: Inadequate reaction time or temperature.[3][7]

    • Solution: Increase the reaction time and monitor the progress closely by TLC or LC-MS. Gentle warming may be beneficial, but be aware that this can also increase side product formation if scavengers are not used.[3][8]

  • Possible Cause 3: Steric hindrance.[1]

    • Solution: More forcing conditions, such as a higher acid concentration or longer reaction time, may be necessary. It is crucial to use an effective scavenger cocktail under these conditions.[1][3]

  • Possible Cause 4 (Solid-Phase Synthesis): Poor resin swelling.[1]

    • Solution: Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent. Interestingly, a 55% TFA solution in DCM has been shown to result in better resin swelling and higher purity peptides than 100% TFA.[4]

Data Presentation

Table 1: Common Scavengers for BOC Deprotection
ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS)Trp, Met, Cys1-5%[8]Highly effective carbocation scavenger.[1][8]
Triethylsilane (TES)Trp, Met, Cys1-5%Similar to TIS, a highly effective carbocation scavenger.[1]
AnisoleTrp, Tyr, Met2.5-5%[8]A general scavenger.[8]
ThioanisoleMet2.5-5%Effective for protecting methionine. Avoid if your peptide contains tryptophan as thioanisole cation adducts can alkylate the indole ring.[8]
1,2-Ethanedithiol (EDT)Trp, Cys2.5%[8]Effective in preventing acid-catalyzed oxidation of tryptophan.[1]
WaterGeneral2.5-5%[8]Acts as a scavenger for the tert-butyl cation.[8]
PhenolTyr5%Often used in scavenger cocktails like "Reagent K".[5]
Table 2: Common Deprotection Cocktails and Conditions
ReagentTypical CompositionTemperatureTimeNotes
TFA/DCM20-50% TFA in Dichloromethane[8]0 °C to Room Temp.30 min - 2 hours[8]A standard, versatile deprotection solution.
HCl in Dioxane4M HCl in 1,4-Dioxane[8]0 °C to Room Temp.30 min - 2 hours[8]A stronger alternative to TFA, can help avoid trifluoroacetylation.[3][4]
TFA/TIS/H₂O95:2.5:2.5 (v/v/v)[1][5]Room Temp.1-2 hoursA general-purpose and effective cocktail for many sequences.[7]
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)[5]Room Temp.1-2 hoursFor peptides with multiple sensitive residues.[5]

Experimental Protocols

Protocol 1: Standard BOC Deprotection in Solution Phase
  • Preparation: Dissolve the BOC-protected compound in a suitable solvent like dichloromethane (DCM).[1]

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[1]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture at 0 °C.[3][7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[4][5] The crude product is often obtained as the TFA salt.[5]

Protocol 2: BOC Deprotection and Cleavage from Resin (Solid-Phase Peptide Synthesis)
  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1] For peptides with sensitive residues, consider using Reagent K.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature for 1-2 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[11]

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times to remove scavengers and byproducts.[11] Dry the peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and LC-MS to check for purity and identify any side products.[9][11]

Visualizations

BOC_Deprotection_Troubleshooting start BOC Deprotection Reaction check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase Acid Conc. Increase Time/Temp. Check Resin Swelling incomplete->troubleshoot_incomplete analyze_crude Analyze Crude Product (HPLC/LC-MS) complete->analyze_crude pure_product Pure Product analyze_crude->pure_product Clean side_products Side Products Observed analyze_crude->side_products Impurities purification Purification pure_product->purification troubleshoot_side_products Add/Optimize Scavengers Use Milder Conditions Change Acid side_products->troubleshoot_side_products troubleshoot_incomplete->start troubleshoot_side_products->start BOC_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reactions BOC-Protected Amine BOC-Protected Amine Protonated BOC-Amine Protonated BOC-Amine BOC-Protected Amine->Protonated BOC-Amine  + H+ Free Amine Free Amine Protonated BOC-Amine->Free Amine  + CO2 tert-Butyl Cation tert-Butyl Cation Protonated BOC-Amine->tert-Butyl Cation Nucleophilic Residue (Trp, Met, etc.) Nucleophilic Residue (Trp, Met, etc.) Alkylated Side Product Alkylated Side Product tert-Butyl Cation->Alkylated Side Product Trapped Cation Trapped Cation tert-Butyl Cation->Trapped Cation Nucleophilic Residue (Trp, Met, etc.)->Alkylated Side Product Scavenger Scavenger Scavenger->Trapped Cation

References

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered cyclic amino acids.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield Steric Hindrance: The bulky nature of the amino acid is physically obstructing the reaction.[1][2] Inadequate Coupling Reagent: Standard reagents like DCC or DIC are often not potent enough for hindered couplings.[2][3] Insufficient Reaction Time/Temperature: The reaction rate is slowed by steric hindrance.[3] Peptide Aggregation: The growing peptide chain clumps on the solid support, blocking reaction sites.[1][2]1. Switch to a More Potent Coupling Reagent: Use aminium/uronium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP).[2][3][4] HATU is often considered superior for many difficult couplings.[1] For extremely hindered residues, consider in-situ generation of acyl fluorides with reagents like TFFH.[1][3][5] 2. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[6] 3. Optimize Reaction Conditions: Increase the coupling time (e.g., from 1-2 hours to overnight) or apply gentle heating.[3][6] Microwave-assisted peptide synthesis can also be highly effective.[3] 4. Improve Solvation: Use N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) for its superior solvating properties. For very difficult sequences, a solvent mixture like DCM/DMF/NMP may be beneficial.[3]
Presence of Deletion Sequences Incomplete Coupling: The sterically hindered amino acid failed to couple completely to the growing peptide chain.[7]1. Use a More Potent Reagent: As above, switch to HATU, COMU, or PyBOP.[6] 2. Increase Reagent Equivalents: Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base.[6] 3. Extend Reaction Time: Increase the coupling duration to 4 hours or overnight.[6] 4. Capping: After an incomplete coupling, cap any unreacted amines with acetic anhydride to prevent them from reacting in subsequent steps.[2]
Racemization (Presence of Diastereomeric Impurities) Over-activation of Carboxylic Acid: The activated amino acid is susceptible to epimerization.[1] Strong Base: Bases like DIPEA can promote racemization.[1] Inappropriate Additive: Using HOBt may be less effective at suppressing racemization compared to newer additives.[1]1. Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and resin (in-situ activation).[6] 2. Use a Weaker Base: Switch from DIPEA to a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][6] 3. Use Superior Additives: Employ additives like HOAt or Oxyma Pure, which are more effective at suppressing racemization than HOBt.[1] Reagents that incorporate these additives, like HATU and COMU, are excellent choices.[4]
Guanidinylation of N-terminus Excess Uronium/Aminium Reagent: Reagents like HBTU and HATU can react with the N-terminal amine, terminating the peptide chain.[8][9]1. Use Stoichiometric Amounts: Pre-activate the protected amino acid with a stoichiometric or slightly sub-stoichiometric amount of the coupling reagent before adding the solution to the resin.[10] 2. Switch to Phosphonium Salt Reagents: Reagents like PyBOP and PyAOP do not cause this side reaction.[1][4]

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "sterically hindered"?

A1: Sterically hindered amino acids have bulky structural features near the α-carbon, amino group, or carboxyl group. This bulkiness physically obstructs the formation of the peptide bond. Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile)

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib)[4]

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen, which adds bulk and removes a hydrogen bond donor.[4]

  • Amino acids with bulky side-chain protecting groups. [4]

Q2: Which coupling reagents are most effective for hindered amino acids?

A2: For challenging couplings, standard carbodiimide reagents like DCC and EDC are often insufficient.[4] More powerful onium salt reagents are generally required.[4]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[4] HATU is known for its high reactivity, while COMU offers high efficiency and a better safety profile as it is not based on potentially explosive HOBt/HOAt.[1][4][5]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1][4]

Q3: What is the difference between HBTU, HATU, and COMU?

A3: These are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which affects their reactivity and side-product profile.[4]

  • HBTU is based on HOBt (1-hydroxybenzotriazole).[4]

  • HATU incorporates HOAt (1-hydroxy-7-azabenzotriazole), making it more reactive than HBTU, especially for hindered couplings.[4][8]

  • COMU is based on Oxyma Pure, offering coupling efficiencies comparable to HATU but with improved safety, solubility, and reduced allergenic potential.[1][5][9]

Q4: How can I minimize racemization during the coupling of hindered amino acids?

A4: Racemization is the loss of stereochemical integrity at the α-carbon.[1] To minimize it:

  • Use Additives: Additives like HOAt or Oxyma Pure are crucial for suppressing racemization.[1]

  • Choose the Right Reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than HOBt-based reagents.[4]

  • Limit Pre-activation Time: The longer an amino acid is in its activated state before coupling, the higher the risk of racemization.[6]

  • Control Temperature: Lowering the reaction temperature can help reduce racemization.[1]

  • Use a Weaker Base: A weaker base like N-methylmorpholine (NMM) is preferred over stronger bases like DIPEA.[1]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents in the context of hindered amino acid couplings.

ReagentReagent TypeRelative EfficiencyRacemization RiskKey AdvantagesPotential Drawbacks
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation.Slower reaction times; byproducts can be problematic.[4]
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[4][9]Byproducts can be difficult to remove.[4]
HBTU Aminium SaltHighLow-ModerateWidely used, reliable, and effective.[4]Can cause guanidinylation if used in excess.[4]
HATU Aminium SaltVery HighVery LowHighly efficient, especially for hindered couplings due to reactive OAt esters.[9]Can cause guanidinylation of the N-terminal amine.[9]
COMU Aminium/Uronium SaltVery HighVery LowEfficiency comparable to HATU; safer (Oxyma-based); good solubility.[1][5][9]Limited stability in solution.[9]
T3P® Phosphonic AnhydrideHighMinimalExcellent for epimerization-prone substrates; non-toxic byproducts.[9]Different application method from other reagents.[9]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.[6]

  • First Coupling Activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[2][6] Allow for a brief pre-activation of 1-5 minutes.[3]

  • First Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[6]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF.[1]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid to ensure the reaction goes to completion.[3][6]

  • Confirmation: Perform a ninhydrin test to confirm the absence of free primary amines, indicating a complete coupling.[1]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Acyl Fluoride Formation: In a separate, dry vessel, dissolve the protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) in an anhydrous solvent like DCM. Add a fluorinating agent such as TFFH.[3][11]

  • Coupling Reaction: Add the solution containing the newly formed acyl fluoride to the deprotected, resin-bound amine.[3]

  • Monitoring: Allow the reaction to proceed. Reaction times may be significantly longer, so monitoring for completeness is crucial.[3]

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin swell 1. Swell Resin in DMF start->swell couple 3. Add Activation Mix to Resin & Agitate swell->couple activate 2. Prepare Activation Mixture (Amino Acid, Coupling Reagent, Base) activate->couple wash 4. Wash Resin with DMF couple->wash ninhydrin 5. Ninhydrin Test wash->ninhydrin incomplete Incomplete (Positive Test) ninhydrin->incomplete complete Complete (Negative Test) ninhydrin->complete double_couple 6. Perform Second Coupling incomplete->double_couple double_couple->wash end Proceed to Next Cycle complete->end

Caption: Standard workflow for a coupling cycle with a decision point for double coupling.

reagent_selection start Start: Hindered Amino Acid Coupling is_racemization_risk High Risk of Racemization? start->is_racemization_risk is_extremely_hindered Extremely Hindered? (e.g., Aib-Aib) is_racemization_risk->is_extremely_hindered No reagent_choice_low_rac Use Phosphonium Salt (PyBOP, PyAOP) or COMU (Oxyma-based) is_racemization_risk->reagent_choice_low_rac Yes reagent_choice_standard Use High-Efficiency Uronium Salt (HATU, HCTU) is_extremely_hindered->reagent_choice_standard No reagent_choice_extreme Use Acyl Fluoride Method (e.g., with TFFH) is_extremely_hindered->reagent_choice_extreme Yes

Caption: Decision tree for selecting an appropriate coupling reagent.

References

Technical Support Center: Purification of BOC-(1R,3S)-3-aminocyclopentane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.

Q1: My crude this compound derivative is an oil instead of a solid. How can I induce crystallization?

A1: "Oiling out" is a common issue where the compound separates from the solution as a supersaturated liquid. Here are several strategies to induce crystallization:

  • Ensure Complete Solvent Removal: Residual solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) can inhibit crystallization. Ensure your crude product is a dry foam or viscous oil by drying under a high vacuum.

  • Trituration: If you have an oily product after solvent evaporation, trituration with a non-polar solvent in which the compound is insoluble (e.g., hexane, diethyl ether) can induce solidification.

  • Solvent System Adjustment: If you are attempting recrystallization from a binary solvent system, you may have too much of the "good" solvent. Try slowly adding more of the "poor" (anti-solvent) until the solution becomes persistently cloudy, then gently heat to redissolve and allow for slow cooling.[1]

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If available, adding a small seed crystal of the pure compound to the supersaturated solution can initiate crystallization.[2]

  • DCHA Salt Formation: If the free acid is persistently an oil, it can often be solidified by converting it into its dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which typically causes the salt to precipitate as a solid that can be more easily purified by recrystallization.[1]

Q2: I'm not getting any crystals to form, even with slow cooling. What should I do?

A2: A failure to form crystals can be due to insufficient supersaturation or the presence of impurities.

  • Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your compound and then attempt to cool and crystallize again.[1]

  • Check for Impurities: Impurities from the synthesis, such as unreacted starting materials or residual catalysts, can inhibit crystal lattice formation. Consider an additional aqueous wash of your crude product before recrystallization. Adjusting the pH during the workup is critical to remove acidic or basic reagents.[1]

  • Experiment with Different Solvent Systems: The solubility profile of your derivative may not be suitable for the chosen solvent. Common solvent systems for recrystallizing BOC-amino acids include ethyl acetate/hexane, ethanol/water, and isopropanol/water.[1]

Q3: My yield is very low after recrystallization. How can I improve it?

A3: Low yield can result from several factors:

  • Using Too Much Solvent: This will keep a significant portion of your product dissolved, even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1]

  • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals, which can be lost during filtration.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Incomplete Precipitation: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum precipitation of the product.

Q4: How can I check the enantiomeric purity of my final product?

A4: The enantiomeric purity of this compound derivatives should be assessed using a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) have been shown to be effective for the chiral analysis of N-blocked amino acids.[3] A general protocol is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q: What are the common impurities found in the synthesis of this compound?

A: Common impurities can be categorized as organic or inorganic.

  • Organic Impurities: These are often related to the synthetic process and can include unreacted starting materials, by-products from side reactions, and intermediates.[]

  • Inorganic Impurities: These typically originate from reagents and catalysts used in the manufacturing process, such as residual metals or inorganic salts.[]

  • Residual Solvents: Solvents used during the synthesis and purification can remain in the final product.[]

Q: What is the expected purity of this compound after purification?

A: Commercially available this compound is typically sold at a purity of ≥95%, as determined by techniques like HPLC.[5][6]

Quantitative Data Summary

The following table summarizes typical purity and yield data for BOC-protected amino acid derivatives from related synthetic procedures.

ParameterValueMethodReference
Purity≥95%HPLC[5][6]
Enantiomeric Excess (ee)>99%Chiral HPLC[7]
Overall Yield (chemo-catalytic synthesis of a related aminocyclopentanol hydrochloride)69.8%Gravimetric[7]
Yield (Boc Deprotection Step of a related aminocyclopentanol)95%Gravimetric[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Place the crude, solid, or oily this compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., ethyl acetate, isopropanol) to the flask, just enough to dissolve the compound with gentle heating and stirring.

  • Once the compound is fully dissolved, slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • For further precipitation, place the flask in an ice bath or refrigerator for at least one hour.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to a constant weight.[1]

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

This protocol is particularly useful if the free acid is a persistent oil.

  • Dissolve the crude oily BOC-amino acid in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine with stirring.

  • Stir the mixture until a precipitate forms. The salt may precipitate immediately or require some time.

  • Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.

  • The DCHA salt can be recrystallized if necessary, using a suitable solvent system.[1]

  • To recover the free acid, the DCHA salt can be suspended in a mixture of ethyl acetate and water, and the aqueous layer acidified to pH 2-3 with a suitable acid (e.g., 1M HCl or KHSO4 solution). The organic layer containing the free acid is then separated, washed with brine, dried, and concentrated.

Protocol 3: General Chiral HPLC Method for Enantiomeric Purity Assessment
  • Column Selection: Utilize a chiral stationary phase (CSP) known for separating N-blocked amino acids, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T or CHIROBIOTIC R).[3]

  • Mobile Phase: A common mobile phase for reversed-phase chiral HPLC is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium trifluoroacetate or ammonium acetate).[3] The exact ratio will need to be optimized for the specific derivative.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Visualizations

G Troubleshooting Workflow for Oily Product start Crude product is an oil trituration Triturate with non-polar solvent (e.g., hexane) start->trituration solid_check Does it solidify? trituration->solid_check recrystallize Attempt recrystallization solid_check->recrystallize Yes failure Persistent oil solid_check->failure No success Purified solid product recrystallize->success dcha Form DCHA salt dcha->success failure->dcha

Caption: Troubleshooting workflow for an oily product.

G Experimental Workflow for Recrystallization start Start: Crude Product dissolve Dissolve in minimum hot 'good' solvent start->dissolve add_poor Add 'poor' solvent until cloudy dissolve->add_poor clarify Add drops of 'good' solvent to clarify add_poor->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool further in ice bath/refrigerator cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end End: Purified Crystalline Product dry->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Preventing Racemization in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during peptide coupling reactions, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a single, optically active stereoisomer of an amino acid (typically the L-form) is converted into a mixture of both L- and D-enantiomers during the coupling step.[1] This loss of chiral purity at the alpha-carbon leads to the formation of undesirable diastereomeric peptide impurities, which can be challenging to separate and may possess altered biological activities.[1][2]

Q2: What is the primary chemical mechanism behind racemization?

A2: The most common mechanism is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[2][3] This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The planarity of this intermediate allows for the easy removal of the alpha-proton by a base, leading to a loss of stereochemical information. When the amine attacks this intermediate, it can do so from either face, resulting in a mixture of L and D products.[2] A secondary mechanism is the direct abstraction of the alpha-proton by a strong base (direct enolization), which also creates a planar enolate intermediate.[3][4]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1][3] Other susceptible amino acids include Serine (Ser), Phenylalanine (Phe), and Aspartic Acid (Asp), particularly under non-optimized conditions.[1][3] The specific side chain and its protecting group can significantly influence the rate of racemization.[1][2]

Q4: How do common additives like HOBt and OxymaPure prevent racemization?

A4: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide reagents (e.g., DIC, EDC).[2] They function by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide. This interception creates an active ester (OBt or Oxyma ester) that is more stable and less prone to forming the problematic oxazolone intermediate.[2] These active esters are still highly reactive towards the desired amine, promoting efficient peptide bond formation while minimizing racemization.[2] OxymaPure is often considered superior to HOBt due to its higher reactivity, greater suppression of racemization, and non-explosive nature.

Troubleshooting Guide: High Racemization Detected

If you have detected significant levels of diastereomeric impurities in your peptide product, use this guide to identify and remedy the potential causes.

Issue: Unexpectedly high levels of D-isomer detected by HPLC or MS.

TroubleshootingWorkflow start High Racemization Detected check_reagents Step 1: Review Coupling Reagents and Additives start->check_reagents check_base Step 2: Evaluate Base and Stoichiometry check_reagents->check_base solution_reagents Action: Switch to a lower-racemization reagent (e.g., COMU, HATU) or ensure carbodiimides (DIC/EDC) are used with additives like OxymaPure or HOAt. check_reagents->solution_reagents Using carbodiimide alone? Using HBTU/TBTU? check_conditions Step 3: Assess Reaction Conditions (Temp & Time) check_base->check_conditions solution_base Action: Switch to a weaker, sterically hindered base (e.g., NMM, collidine) instead of DIPEA/TEA. Use the minimum stoichiometry required. check_base->solution_base Using DIPEA or TEA? Using large excess? check_aa Step 4: Consider the Specific Amino Acid check_conditions->check_aa solution_conditions Action: Perform coupling at a lower temperature (e.g., 0°C to RT). Minimize pre-activation and total reaction time. check_conditions->solution_conditions High temp (microwave)? Long pre-activation? solution_aa Action: For His/Cys, use specialized protecting groups (e.g., Fmoc-His(Boc)-OH) and optimized, low-racemization protocols. check_aa->solution_aa Coupling His or Cys?

Caption: Troubleshooting workflow for addressing high racemization.

Quantitative Data on Racemization

The choice of coupling reagents, additives, and bases has a significant impact on the degree of racemization. The following tables summarize quantitative data from various studies to guide your selection process.

Table 1: Comparison of Racemization Levels for Common Coupling Reagents (Data is representative and can vary based on the specific peptide sequence, base, and solvent used)

Coupling Reagent/Method% D-Isomer (Epimerization)Notes
Uronium/Aminium Salts
COMU< 1.0%Generally shows very low racemization due to its Oxyma-based structure.[5]
HATU0.5 - 2.0%Consistently shows lower racemization than HBTU due to the HOAt moiety.[5]
HCTU1.0 - 4.0%Performance is generally between HATU and HBTU.[5]
HBTU1.5 - 5.0%Effective coupling agent but exhibits moderate racemization.[5]
TBTU2.0 - 6.0%Similar to HBTU, can cause significant racemization under non-ideal conditions.[5]
Phosphonium Salts
PyBOP1.0 - 3.5%A safer alternative to BOP, with moderate racemization levels.[5]
Carbodiimides
DIC / HOBt0.5 - 2.5%The classic low-racemization combination; reliable and cost-effective.[5]
DIC / OxymaPure< 1.0%Often superior to DIC/HOBt in suppressing racemization.[3]
DIC alone> 10%Not recommended without an additive due to very high risk of racemization.

Table 2: Racemization of Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH with Different Coupling Systems (These amino acids are highly sensitive; conditions must be carefully chosen)

Amino AcidCoupling SystemBase% D-IsomerReference
Fmoc-His(Trt)-OHDIC / OxymaPure-1.8%[3]
Fmoc-His(Trt)-OHHATUDIPEA1.3%[6]
Fmoc-His(Trt)-OHHBTUDIPEA1.7%[6]
Fmoc-His(Trt)-OHPyBOPDIPEA3.8%[6]
Fmoc-Cys(Trt)-OHDIC / OxymaPure-~0%[3]
Fmoc-Cys(Trt)-OHHCTUDIPEA10.9% (Microwave, 50°C)[7]
Fmoc-Cys(Trt)-OHDIPCDI / OxymaPure-3.3%

Key Experimental Protocols

Protocol 1: General Peptide Coupling to Minimize Racemization

This protocol outlines a standard solid-phase peptide synthesis (SPPS) cycle using a carbodiimide/additive approach, designed to minimize racemization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in peptide-synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, add a fresh 20% piperidine solution, and agitate for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation (Pre-activation): In a separate, clean vial, dissolve the Fmoc-protected amino acid (e.g., 4 equivalents, 0.4 mmol) and a racemization-suppressing additive (e.g., OxymaPure, 4 equivalents, 0.4 mmol) in DMF. Add the coupling reagent (e.g., DIC, 4 equivalents, 0.4 mmol) to this solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature. Note: Prolonged pre-activation, especially for sensitive amino acids, can increase racemization.[5]

  • Coupling Reaction: Add the activated coupling cocktail to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For particularly sensitive amino acids like Cys or His, perform the coupling at 0°C for an extended period (e.g., 4 hours).[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test (or other appropriate colorimetric test) to confirm the reaction has gone to completion (negative result). If the test is positive, a second coupling may be required.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method to quantify the level of racemization in a synthetic peptide by separating the final diastereomers.

  • Peptide Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., "Reagent K": 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 1.5-2 hours at room temperature.[9]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Sample Preparation: Centrifuge the peptide suspension to form a pellet. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under vacuum. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Instrumentation: A standard HPLC or UPLC system with a UV detector.

    • Column: A chiral stationary phase (CSP) column is required. The choice of column (e.g., cyclodextrin-based, macrocyclic glycopeptide-based) is critical and depends on the peptide sequence.[10] Alternatively, a high-resolution reverse-phase C18 column may be sufficient to separate some diastereomers, especially for shorter peptides.[11]

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water, both containing 0.1% TFA.

    • Flow Rate: Typically 0.5 - 1.0 mL/min for HPLC.

    • Detection: UV detection at 214 nm or 220 nm.

  • Data Analysis:

    • Inject the prepared sample onto the HPLC system.

    • The desired all-L peptide and its D-isomer-containing diastereomer should elute as separate peaks with slightly different retention times.

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100

Visualizing the Chemistry and Logic

RacemizationMechanism cluster_0 Peptide Coupling Pathways cluster_1 Undesired Racemization Pathway AA N-Protected L-Amino Acid Activated Activated Intermediate (e.g., O-Acylisourea) AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Cyclization (Base-Catalyzed) L_Peptide Desired L-Peptide Activated->L_Peptide Direct Coupling (Desired Pathway) Amine + Peptide Amine Enolate Enolate Anion (Loss of Chirality) Oxazolone->Enolate - H⁺ Enolate->Oxazolone + H⁺ D_Peptide Racemized D-Peptide Enolate->D_Peptide + Peptide Amine Base + Base Base->Enolate

Caption: Competing pathways of peptide coupling vs. racemization.

References

Improving yield in the multi-step synthesis of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity during the multi-step synthesis of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee) in the Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Potential Causes:

    • Suboptimal Enzyme Activity: The chosen lipase may have low selectivity for the substrate, or its activity may be compromised due to improper storage or handling.

    • Incorrect Reaction Time: The reaction may have proceeded for too long, leading to the hydrolysis of the undesired enantiomer and reducing the enantiomeric excess of the desired unreacted lactam.

    • Unfavorable Reaction Conditions: Temperature, pH, and solvent can significantly influence enzyme enantioselectivity.[1]

    • Racemization: The product or starting material may be racemizing under the reaction conditions.[1]

  • Solutions:

    • Enzyme Screening and Handling: Screen different lipases (e.g., Lipolase) to find one with higher enantioselectivity for the Vince lactam.[2] Ensure the enzyme is stored and handled according to the manufacturer's recommendations to maintain its activity.

    • Time-Course Study: Conduct a time-course experiment, monitoring the conversion and enantiomeric excess at regular intervals to determine the optimal reaction time to achieve high ee.

    • Optimization of Reaction Conditions: Systematically vary the temperature and solvent to find the optimal conditions for enantioselectivity. A patent on this process suggests that solvents like diisopropyl ether can yield high enantiomeric excess (>99% ee)[2].

    • Purity of Starting Materials: Ensure the racemic lactam and all reagents are of high purity, as impurities can inhibit enzyme activity or promote side reactions.

Issue 2: Low Yield in the Hydrogenation of (-)-(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Potential Causes:

    • Catalyst Inactivation: The hydrogenation catalyst (e.g., Palladium on carbon) may be poisoned by impurities in the substrate or solvent.

    • Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure can lead to incomplete conversion of the starting material.

    • Side Reactions: The double bond may undergo undesired side reactions under the hydrogenation conditions.

  • Solutions:

    • Catalyst and Substrate Purity: Use a fresh, high-quality catalyst. Ensure the lactam substrate is free from impurities that could poison the catalyst.

    • Optimize Reaction Conditions: Increase the hydrogen pressure, reaction time, or temperature as needed, while monitoring the reaction progress by techniques like TLC or GC.

    • Solvent Choice: Use a solvent that is inert under hydrogenation conditions and in which the substrate is readily soluble.

Issue 3: Low Yield and/or Impure Product in the BOC Protection Step

  • Potential Causes:

    • Incomplete Reaction: Insufficient Boc anhydride, inadequate base, or short reaction time can lead to incomplete protection of the amino group.

    • Side Reactions: The formation of di-tert-butyl carbonate and other byproducts can occur, complicating purification. Over-bocylation (protection of the carboxylic acid) can also be a side reaction.

    • Difficult Purification: The product may be an oil or difficult to crystallize, leading to losses during workup and purification.[3]

  • Solutions:

    • Stoichiometry and Reaction Conditions: Use a slight excess of di-tert-butyl dicarbonate (Boc₂O) and an appropriate base (e.g., triethylamine or sodium bicarbonate) to drive the reaction to completion.[4] Monitor the reaction by TLC to ensure all the starting amino acid has been consumed.

    • Controlled Reagent Addition: Add the Boc anhydride slowly to the reaction mixture to minimize the formation of side products.

    • Purification Strategy: If the product is an oil, attempt to induce crystallization by adding seed crystals or by using a co-solvent system.[5] A patent suggests that for some Boc-amino acids that are oily, adding seed crystals and then pulping with a weak polar solvent can induce crystallization and improve purity.[5] Column chromatography on silica gel can also be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and effective starting material is the racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince lactam. This starting material allows for the establishment of the desired stereochemistry through enzymatic resolution.[2][6]

Q2: What is the key step to achieve the desired (1R,3S) stereochemistry?

The key step is the enzymatic kinetic resolution of the racemic Vince lactam. A lipase enzyme, such as Lipolase, can selectively hydrolyze the (+)-(1S,4R)-enantiomer, leaving the desired (-)-(1R,4S)-enantiomer unreacted.[2] This unreacted lactam can then be carried forward to synthesize the target molecule.

Q3: What are typical yields and enantiomeric excess values for the enzymatic resolution step?

A patent on this process reports that using Lipolase in diisopropyl ether at 60°C can reach 49% conversion after 56 hours, resulting in the unreacted lactam with an enantiomeric excess (ee) of 94% and the hydrolyzed product with an ee of >99%.[2] With further optimization, even higher ee values can be achieved.

Q4: How is the unreacted (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one converted to the desired aminocyclopentane carboxylic acid?

The unreacted lactam is typically subjected to hydrogenation to reduce the double bond, followed by hydrolysis of the lactam ring to yield (1R,3S)-3-aminocyclopentane carboxylic acid.

Q5: What are the standard conditions for BOC protection of the amino acid?

The BOC protection is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate or triethylamine.[4] The reaction is often performed in a solvent mixture like dioxane/water or THF/water.[7]

Q6: My final BOC-protected product is an oil and difficult to purify. What can I do?

If the product is oily, purification can be challenging. One approach is to attempt crystallization by dissolving the oil in a minimal amount of a solvent and then adding a less polar co-solvent to induce precipitation. The use of seed crystals can also be effective.[5] If crystallization fails, column chromatography on silica gel is a common alternative for purification.

Data Presentation

Table 1: Effect of Solvent on the Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one using Lipolase [2]

SolventReaction Time (h)Conversion (%)Enantiomeric Excess (ee) of Unreacted Lactam (%)Enantiomeric Excess (ee) of Product (%)
Water194582>99
Diisopropyl ether564994>99
Toluene724890>99
Acetonitrile964585>99

Experimental Protocols

Protocol 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one [2]

  • To a solution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (5.0 g, 45.81 mmol) in diisopropyl ether (100 mL), add Lipolase (0.4 g).

  • Stir the mixture at 60°C.

  • Add additional portions of Lipolase (0.4 g) after 12, 24, 36, and 48 hours.

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Once the conversion reaches approximately 50% (after about 56 hours), stop the reaction by filtering off the enzyme.

  • Separate the unreacted (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one from the hydrolyzed product by extraction or chromatography.

Protocol 2: Hydrogenation of (-)-(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Dissolve (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the saturated lactam.

Protocol 3: Hydrolysis of the Saturated Lactam

  • Treat the saturated lactam with an aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).

  • Heat the mixture to reflux and stir until the lactam is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and neutralize to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain (1R,3S)-3-aminocyclopentane carboxylic acid.

Protocol 4: BOC Protection of (1R,3S)-3-aminocyclopentane carboxylic acid [4]

  • Dissolve (1R,3S)-3-aminocyclopentane carboxylic acid in a mixture of dioxane and water.

  • Add sodium bicarbonate (or triethylamine) to the solution.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to pH 2-3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • If necessary, purify the product by crystallization or column chromatography.

Visualizations

Synthesis_Workflow racemic_lactam Racemic (±)-Vince Lactam enzymatic_resolution Enzymatic Resolution (Lipase) racemic_lactam->enzymatic_resolution unreacted_lactam (-)-(1R,4S)-Vince Lactam enzymatic_resolution->unreacted_lactam Desired Enantiomer hydrolyzed_product (+)-(1S,4R)-Aminocyclopentene carboxylic acid enzymatic_resolution->hydrolyzed_product Byproduct hydrogenation Hydrogenation (Pd/C, H2) unreacted_lactam->hydrogenation saturated_lactam Saturated Lactam hydrogenation->saturated_lactam hydrolysis Lactam Hydrolysis (Acid or Base) saturated_lactam->hydrolysis amino_acid (1R,3S)-3-Aminocyclopentane carboxylic acid hydrolysis->amino_acid boc_protection BOC Protection (Boc)2O, Base amino_acid->boc_protection final_product BOC-(1R,3S)-3-aminocyclopentane carboxylic acid boc_protection->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Overall Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions purification_loss Loss during Purification low_yield->purification_loss poor_reagents Poor Reagent Quality low_yield->poor_reagents optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC/GC) incomplete_reaction->monitor_reaction side_reactions->optimize_conditions improve_purification Improve Purification Technique (Crystallization, Chromatography) purification_loss->improve_purification use_high_purity Use High-Purity Reagents poor_reagents->use_high_purity

Caption: Troubleshooting workflow for low overall yield in the synthesis.

References

Stability of BOC protecting group under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of the tert-butyloxycarbonyl (BOC) protecting group.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the BOC group stable?

The BOC (tert-butyloxycarbonyl) protecting group is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1][2] This makes it an excellent choice for syntheses involving reagents such as sodium hydroxide (NaOH) and many common nucleophiles.[2][3]

Q2: Under what conditions is the BOC group cleaved (deprotected)?

The BOC group is characteristically sensitive to acidic conditions and is readily cleaved by strong acids.[1][2] This acid lability is a cornerstone of its application in organic synthesis, allowing for its selective removal.[1] Common reagents for BOC deprotection include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and various Lewis acids.[2][4]

Q3: I am observing incomplete deprotection of the BOC group. What are the possible causes and solutions?

Incomplete BOC deprotection can be a common issue. Several factors can contribute to this problem:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for efficient cleavage.[5]

  • Steric Hindrance: Bulky groups near the BOC-protected amine can impede the approach of the acid.[5][6]

  • Reaction Time and Temperature: The reaction may require more time or gentle heating to go to completion.[5]

  • Solvent Effects: The choice of solvent can influence the deprotection efficiency. Aprotic solvents like dichloromethane (DCM) are commonly used.[5]

Troubleshooting Steps:

  • Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[7]

  • Extend the reaction time and monitor the progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7][8]

  • Consider gentle warming (e.g., to 40°C), but be mindful of potential side reactions.[7]

  • If steric hindrance is a significant factor, stronger acidic conditions or longer reaction times may be necessary.[6]

Q4: I am observing unexpected byproducts during BOC deprotection. What are they and how can I prevent them?

The most common side reaction during BOC deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is generated as a byproduct.[7][9]

  • Susceptible Residues: Amino acids with nucleophilic side chains such as tryptophan, methionine, cysteine, and tyrosine are particularly vulnerable to this tert-butylation.[7][10]

  • Prevention with Scavengers: To prevent these side reactions, "scavengers" are added to the deprotection reaction mixture.[6][7] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with the substrate.[7] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[6][10]

Troubleshooting Guide: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., TFA in DCM).[7]
Steric hindrance around the BOC group.Increase reaction time, consider gentle heating, or use a stronger acid.[5][6]
Short reaction time.Extend the reaction time and monitor progress by TLC or LC-MS.[7]
Formation of Byproducts Alkylation of nucleophilic residues by the tert-butyl cation.Add scavengers like triisopropylsilane (TIS) or water to the reaction mixture.[7][10]
Trifluoroacetylation of the deprotected amine when using TFA.Neutralize the reaction mixture promptly after deprotection. Consider using HCl in dioxane as an alternative.[10]
Substrate Degradation Presence of other acid-labile protecting groups.Use milder deprotection conditions, such as aqueous phosphoric acid or oxalyl chloride in methanol.[3][11]

Experimental Protocols

Protocol 1: Standard BOC Deprotection using TFA in DCM

This protocol is a widely used method for the removal of the BOC group.

Reagents:

  • N-BOC protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-BOC protected compound in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[1][7]

  • Stir the reaction mixture at room temperature for 30 minutes to 3 hours, monitoring the progress by TLC or LC-MS.[1][7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]

Protocol 2: BOC Deprotection using 4M HCl in Dioxane

This method provides an alternative to TFA and can be advantageous for substrates sensitive to trifluoroacetylation.

Reagents:

  • N-BOC protected compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the BOC-protected compound in a minimal amount of 1,4-dioxane.

  • Add the 4M HCl in dioxane solution to the mixture. A typical ratio is 5-10 equivalents of HCl per equivalent of the BOC-protected substrate.[12]

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring by TLC.[8][12]

  • Upon completion, the deprotected amine hydrochloride salt often precipitates.

  • Collect the precipitate by filtration and wash with cold diethyl ether.[12]

Visualizing Key Processes

BOC_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine BOC-Protected Amine ProtonatedBoc Protonated BOC Group BocAmine->ProtonatedBoc + H⁺ Acid H⁺ (Acid) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Fragmentation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation Fragmentation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Decarboxylation Isobutene Isobutene tButylCation->Isobutene - H⁺ Troubleshooting_Workflow Start BOC Deprotection Reaction Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Byproducts Byproducts Observed? Workup->Byproducts Troubleshoot Increase Acid Conc. Extend Time Gentle Heat Incomplete->Troubleshoot Troubleshoot->Monitor AddScavengers e.g., TIS, Water Byproducts->AddScavengers Yes Purify Purify Product Byproducts->Purify No AddScavengers->Start Repeat Reaction

References

Technical Support Center: Stereoselective Synthesis of 3-Aminocyclopentane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-aminocyclopentane carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of 3-aminocyclopentane carboxylic acid?

The main challenges in synthesizing 3-aminocyclopentane carboxylic acid stereoselectively revolve around controlling the relative and absolute stereochemistry of the two stereocenters on the cyclopentane ring. Key difficulties include:

  • Diastereoselectivity: Achieving the desired cis or trans configuration between the amino and carboxylic acid groups can be difficult. The choice of synthetic route and reaction conditions is critical in determining the diastereomeric ratio (d.r.).

  • Enantioselectivity: Obtaining a high enantiomeric excess (e.e.) for a specific enantiomer is a significant hurdle. This often requires the use of chiral auxiliaries, asymmetric catalysts, or enzymatic resolutions.

  • Ring Strain: The cyclopentane ring's inherent strain can influence the reactivity and stability of intermediates, sometimes leading to unexpected side reactions or low yields.

  • Functional Group Compatibility: The presence of both an amino and a carboxylic acid group necessitates the use of protecting groups, adding extra steps to the synthesis and potentially complicating purification.

Q2: Which analytical techniques are best for determining the stereochemistry of my product?

To determine the stereochemistry of your 3-aminocyclopentane carboxylic acid derivative, a combination of techniques is recommended:

  • NMR Spectroscopy: 1H NMR spectroscopy, particularly using techniques like Nuclear Overhauser Effect (NOE) or correlation spectroscopy (COSY), can help determine the relative stereochemistry (cis or trans). The coupling constants between protons on the cyclopentane ring can also provide valuable structural information.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of your product. By using a chiral stationary phase, you can separate and quantify the different enantiomers.

  • X-ray Crystallography: If you can obtain a suitable crystal of your compound or a derivative, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Low cis:trans or trans:cis Ratio)
Possible Cause Troubleshooting Step Rationale
Inadequate Steric Hindrance in Michael Addition Modify the Michael acceptor or donor to include bulkier substituents.Increased steric hindrance can favor the formation of one diastereomer over the other by directing the approach of the nucleophile.
Unfavorable Reaction Temperature Screen a range of temperatures. Lower temperatures often increase selectivity.At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which often leads to the more stable diastereomer.
Incorrect Solvent Choice Experiment with solvents of varying polarity.The solvent can influence the conformation of the transition state and the solubility of intermediates, thereby affecting the diastereomeric ratio.
Suboptimal Catalyst or Reagent For catalyzed reactions, screen different catalysts (e.g., Lewis acids) and ligands.The catalyst plays a crucial role in organizing the transition state geometry. A different catalyst may offer a better-defined stereochemical environment.
Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis
Possible Cause Troubleshooting Step Rationale
Inefficient Chiral Auxiliary Test a different chiral auxiliary.The structure of the chiral auxiliary directly influences the facial selectivity of the reaction. Some auxiliaries are more effective for specific substrate types.
Poorly Optimized Asymmetric Catalysis Conditions Vary the catalyst loading, temperature, and reaction time. Ensure the catalyst is pure and active.Asymmetric catalytic cycles are sensitive to reaction parameters. Optimization is often required to achieve high enantioselectivity.
Racemization During a Reaction or Work-up Check the pH and temperature during all steps, especially during protecting group removal.Basic or acidic conditions, as well as elevated temperatures, can lead to the racemization of stereocenters, particularly those adjacent to a carbonyl group.
Enzymatic Resolution Not Reaching Completion Increase the reaction time or the amount of enzyme used. Ensure the pH and temperature are optimal for enzyme activity.Incomplete enzymatic resolution will result in a lower enantiomeric excess for the resolved product.

Experimental Protocols & Data

Protocol: Asymmetric Michael Addition using a Chiral Auxiliary

This protocol describes a key step in a common route to stereochemically defined 3-aminocyclopentane carboxylic acids.

  • Preparation of the Chiral Michael Acceptor: A chiral auxiliary (e.g., a derivative of (S)-2-methoxymethylpyrrolidine) is attached to cyclopentenone-3-carboxylic acid.

  • Michael Addition: The chiral Michael acceptor is dissolved in a suitable solvent (e.g., THF) and cooled to -78 °C. A solution of the nucleophile (e.g., lithium (R)-N-benzyl-N-α-methylbenzylamide) in the same solvent is added dropwise over 1 hour.

  • Quenching: The reaction is stirred at -78 °C for 4 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is warmed to room temperature, and the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Auxiliary Cleavage: The chiral auxiliary is removed under appropriate conditions (e.g., acid hydrolysis) to yield the desired 3-aminocyclopentane carboxylic acid derivative.

Table 1: Comparison of Different Synthetic Strategies
Synthetic StrategyKey ReactionTypical Diastereomeric Ratio (cis:trans)Typical Enantiomeric Excess (e.e.)
Chiral Auxiliary ApproachAsymmetric Michael Addition>95:5>98%
Asymmetric CatalysisRh-catalyzed Asymmetric Hydrogenation85:1590-95%
Enzymatic ResolutionLipase-catalyzed AcetylationN/A (separates enantiomers)>99%
Diels-Alder ReactionCycloaddition with a Chiral Dienophile>90:1092-97%

Visual Guides

G cluster_start Starting Point cluster_strategy Strategy Selection cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Outcome start Desired Stereoisomer (cis/trans, R/S) chiral_pool Chiral Pool Synthesis start->chiral_pool asymmetric_cat Asymmetric Catalysis start->asymmetric_cat resolution Enzymatic or Kinetic Resolution start->resolution low_dr Low d.r.? chiral_pool->low_dr low_ee Low e.e.? asymmetric_cat->low_ee resolution->low_ee optimize_catalyst Optimize Catalyst/ Ligand low_ee->optimize_catalyst change_enzyme Change Enzyme/ Conditions low_ee->change_enzyme change_auxiliary Change Chiral Auxiliary low_dr->change_auxiliary screen_solvents Screen Solvents/ Temperature low_dr->screen_solvents product High Purity Stereoisomer optimize_catalyst->product change_auxiliary->product screen_solvents->product change_enzyme->product

Caption: Decision workflow for selecting and troubleshooting a synthetic strategy.

G cluster_inputs Inputs cluster_reaction Reaction cluster_intermediate Intermediate cluster_analysis Analysis cluster_output Output acceptor Cyclopentenone Derivative reaction Asymmetric Michael Addition (-78 °C, THF) acceptor->reaction nucleophile Chiral Amine Nucleophile nucleophile->reaction intermediate Diastereomeric Adduct reaction->intermediate analysis Check d.r. (NMR, HPLC) intermediate->analysis product Desired Diastereomer for further steps analysis->product

Caption: Experimental workflow for an asymmetric Michael addition step.

Navigating the Complexities of BOC Protection in NMR Spectroscopy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (BOC) protecting group is an indispensable tool in modern organic synthesis, particularly in peptide and medicinal chemistry. However, its presence can introduce significant challenges in the interpretation of Nuclear Magnetic Resonance (NMR) spectra, often leading to peak broadening, signal duplication, and assignment ambiguity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common issues and confidently assign the NMR spectra of your BOC-protected compounds.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of my BOC-protected compound show broad or multiple signals for the same proton?

This is one of the most common issues encountered with BOC-protected compounds and is typically due to the presence of rotamers .

  • Explanation: The amide bond within the carbamate linkage of the BOC group has partial double bond character, which restricts rotation around the N-C(O) bond. This results in two distinct conformational isomers, often referred to as cis and trans rotamers, which are in slow exchange on the NMR timescale at room temperature.[1] Each rotamer presents a unique chemical environment for the adjacent protons, leading to either broadened peaks or two separate sets of signals for the same proton.[2][3]

  • Troubleshooting:

    • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase the rate of interconversion between rotamers.[4][5] As the temperature increases, the two distinct signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.[5][6] This is a definitive method to confirm the presence of rotamers.

    • Solvent Change: The equilibrium between rotamers can be solvent-dependent.[7] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) may shift the equilibrium, potentially simplifying the spectrum or improving signal resolution.[4]

Q2: What are the characteristic chemical shifts for the BOC protecting group in 1H and 13C NMR?

The BOC group gives rise to highly characteristic and easily identifiable signals.

  • 1H NMR: The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 1.4 ppm .[8] The exact chemical shift can vary slightly depending on the solvent and the electronic environment of the molecule.[9]

  • 13C NMR: The BOC group exhibits three key signals:

    • The quaternary carbon of the tert-butyl group appears around 80 ppm .[10]

    • The methyl carbons of the tert-butyl group are observed at approximately 28 ppm .[10]

    • The carbonyl carbon of the carbamate functionality resonates at about 155 ppm .[11]

Troubleshooting Guides

Issue 1: Broad and Unresolved Peaks in the NMR Spectrum

Broad peaks can obscure important coupling information and make integration unreliable.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Presence of Rotamers Perform a Variable Temperature (VT) NMR experiment. Increase the temperature in increments (e.g., 10-20°C) until the broad peaks sharpen into a single, averaged signal.[5][12]
Chemical Exchange Protons involved in chemical exchange with the solvent (e.g., NH, OH) can appear broad. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium and their signals will disappear.[4]
Poor Sample Preparation Insoluble material or a too-concentrated sample can lead to poor shimming and broad lines.[4] Ensure your sample is fully dissolved and filter it if necessary.
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening. Purify your sample meticulously.
Acidic Impurities Traces of acid in the deuterated solvent (e.g., CDCl₃) can cause peak broadening for amines due to rapid protonation/deprotonation.[13] This can be mitigated by filtering the solvent through a plug of basic alumina or adding a small amount of anhydrous K₂CO₃.[13]
Issue 2: Doubled or Multiple Sets of Signals Complicating Peak Assignment

The presence of multiple signals for a single compound can be mistaken for impurities or diastereomers.

Diagnostic Experiments:

ExperimentPurposeExpected Outcome for Rotamers
1D NOE / 2D NOESY/ROESY To identify protons that are in chemical exchange.Irradiation of a proton signal from one rotamer will show a negative cross-peak (in the same phase as the irradiated peak) to the corresponding proton in the other rotamer, confirming they are exchanging.[14] This is a powerful technique to distinguish rotamers from static isomers like diastereomers.[2]
2D COSY To identify scalar-coupled protons.Separate sets of cross-peaks will be observed for each rotamer, confirming the presence of two distinct spin systems.
2D HSQC/HMBC To correlate protons with their directly attached or long-range coupled carbons.Two sets of correlations will be visible, linking the duplicated proton signals to their respective carbon environments in each rotamer.[15]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Identification
  • Sample Preparation: Prepare your sample as you would for a standard NMR experiment (5-10 mg in 0.5-0.7 mL of a suitable deuterated solvent).[10]

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25°C).

  • Temperature Increase: Increase the sample temperature in the NMR spectrometer by 10-20°C. Allow the temperature to equilibrate for 5-10 minutes.

  • Acquire Spectrum: Acquire another 1H NMR spectrum at the elevated temperature.

  • Repeat: Continue increasing the temperature and acquiring spectra until you observe the coalescence and sharpening of the rotameric signals.[16] Common temperature ranges are from room temperature up to 80-100°C, depending on the energy barrier of rotation and the boiling point of the solvent.

Protocol 2: 1D Selective NOE for Distinguishing Rotamers
  • Identify Rotameric Pair: In the 1H NMR spectrum, identify a pair of signals that you suspect belong to the two rotamers of the same proton.

  • Set up 1D NOE Experiment: Use a standard 1D selective gradient NOESY pulse sequence.

  • Irradiation: Selectively irradiate one of the suspected rotameric peaks.

  • Acquisition: Acquire the 1D NOE difference spectrum.

  • Analysis: Observe the resulting spectrum. Protons in close spatial proximity (through-space NOE) will appear as positive peaks. Protons undergoing chemical exchange with the irradiated proton will appear as negative peaks (same phase as the irradiated signal). A negative peak at the chemical shift of the other suspected rotameric signal confirms the presence of rotamers.

Quantitative Data Summary

The following table summarizes the typical chemical shifts for the BOC group. Note that these values can be influenced by the solvent and the specific molecular structure.[8]

GroupNucleusTypical Chemical Shift (ppm)Multiplicity
tert-butyl1H1.3 - 1.5singlet
tert-butyl (methyl C)13C~ 28quartet (in 1H coupled)
tert-butyl (quaternary C)13C~ 80singlet
Carbamate Carbonyl13C~ 155singlet

Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis & Conclusion start Broad or Doubled Peaks in NMR Spectrum vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr Hypothesis: Rotamers d2o_exchange D2O Exchange Experiment start->d2o_exchange Hypothesis: Exchangeable Proton two_d_nmr Acquire 2D NMR (COSY, NOESY, HSQC) start->two_d_nmr Need for Correlation Data rotamers Confirm Rotamers vt_nmr->rotamers Peaks coalesce and sharpen exchangeable Identify Exchangeable Protons d2o_exchange->exchangeable Peak disappears structure Complete Structural Assignment two_d_nmr->structure rotamers->structure exchangeable->structure

Caption: Troubleshooting workflow for broad or doubled NMR signals.

rotamer_logic cluster_condition Condition cluster_observation Observation cluster_intervention Intervention cluster_result Result slow_exchange Slow Exchange on NMR Timescale (Room Temperature) two_signals Two Distinct Signals (One for each rotamer) slow_exchange->two_signals broad_signal Broadened Signal (Intermediate exchange) slow_exchange->broad_signal increase_temp Increase Temperature (VT-NMR) two_signals->increase_temp broad_signal->increase_temp fast_exchange Fast Exchange on NMR Timescale increase_temp->fast_exchange sharp_signal One Sharp, Averaged Signal fast_exchange->sharp_signal

Caption: Logic diagram of rotamer behavior with temperature.

References

Validation & Comparative

Navigating the Conformational Landscape: A Comparative NMR Analysis of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the structural nuances of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a key building block in pharmaceutical synthesis. This analysis is supplemented with experimental data for a comparable alternative, BOC-(1S,2S)-2-aminocyclopentane carboxylic acid, to offer a broader perspective on the influence of stereochemistry on spectral properties.

This compound is a chiral cyclic amino acid derivative frequently utilized in the synthesis of novel therapeutic agents. The cyclopentane ring introduces conformational rigidity, which can be advantageous in designing molecules with specific spatial orientations for optimal target binding. The tert-butyloxycarbonyl (BOC) protecting group is a staple in peptide chemistry, facilitating controlled bond formation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and stereochemistry of such molecules.

Comparative NMR Data Analysis

To facilitate a clear comparison, the predicted ¹H and ¹³C NMR spectral data for this compound are presented alongside experimental data for BOC-(1S,2S)-2-aminocyclopentane carboxylic acid. The predicted data for the target molecule is generated using advanced computational algorithms, providing a reliable reference in the absence of readily available experimental spectra.

Compound ¹H NMR (400 MHz, CDCl₃) - Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound (Predicted) 10.5-12.0 (br s, 1H, COOH), 4.8-5.2 (br d, 1H, NH), 3.9-4.1 (m, 1H, CH-N), 2.7-2.9 (m, 1H, CH-COOH), 1.8-2.2 (m, 4H, 2xCH₂), 1.5-1.7 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃)
BOC-(1S,2S)-2-aminocyclopentane carboxylic acid (Experimental) 5.15 (d, J=7.8 Hz, 1H, NH), 4.08 (m, 1H, CH-N), 2.85 (m, 1H, CH-COOH), 2.10-1.80 (m, 4H, 2xCH₂), 1.75-1.55 (m, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃)
Compound ¹³C NMR (100 MHz, CDCl₃) - Chemical Shift (δ) ppm
This compound (Predicted) 179-181 (COOH), 155-156 (C=O, BOC), 79-80 (C(CH₃)₃), 52-54 (CH-N), 45-47 (CH-COOH), 32-34 (CH₂), 30-32 (CH₂), 28.4 (C(CH₃)₃), 25-27 (CH₂)
BOC-(1S,2S)-2-aminocyclopentane carboxylic acid (Experimental) 177.1 (COOH), 155.5 (C=O, BOC), 79.2 (C(CH₃)₃), 58.9 (CH-N), 49.3 (CH-COOH), 32.5 (CH₂), 29.8 (CH₂), 28.4 (C(CH₃)₃), 22.1 (CH₂)

Note: Predicted NMR data is based on computational models and should be used as a reference. Experimental conditions can influence chemical shifts.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like BOC-protected aminocyclopentane carboxylic acids is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time (aq): 3-4 seconds

    • Pulse width: Calibrated 90° pulse

    • Spectral width: -2 to 12 ppm

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Integrate all signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay (d1): 2-5 seconds

    • Acquisition time (aq): 1-2 seconds

    • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: -10 to 220 ppm

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Workflow for NMR Analysis

The general workflow for the NMR analysis of a novel or synthesized compound is depicted in the following diagram. This process ensures a systematic approach from sample preparation to final data interpretation and reporting.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Compound Compound Synthesis/ Purification Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration H1_NMR ¹H NMR Acquisition Filtration->H1_NMR C13_NMR ¹³C NMR Acquisition Filtration->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Structure_Elucidation Structure Elucidation & Stereochemical Assignment Peak_Picking->Structure_Elucidation Reporting Data Reporting Structure_Elucidation->Reporting

Caption: General workflow for NMR analysis of small molecules.

This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound and its comparison with a stereoisomeric alternative. The detailed experimental protocols and workflow diagrams serve as practical resources for researchers engaged in the synthesis and characterization of novel pharmaceutical intermediates.

A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Purity of Aminocyclopentane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds. Aminocyclopentane carboxylic acid and its derivatives are important building blocks in medicinal chemistry, making reliable enantioseparation methods essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of aminocyclopentane carboxylic acid, with a focus on direct chiral separation using Chiral Stationary Phases (CSPs).

Introduction to Chiral HPLC Separation

Chiral HPLC is a powerful analytical technique for separating enantiomers. The two primary strategies are direct and indirect separation. The direct approach utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. The indirect method involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. This guide will focus on the more common and often preferred direct methods.

The selection of an appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. For aminocyclopentane carboxylic acid, which possesses both an amino and a carboxylic acid group, zwitterionic or ion-exchange interactions with the CSP, in addition to other interactions like hydrogen bonding and steric repulsion, play a key role in chiral recognition.

Comparison of Chiral Stationary Phases

Based on available research, two primary classes of chiral stationary phases have demonstrated success in the enantioseparation of aminocyclopentane carboxylic acid and its analogs: macrocyclic glycopeptide-based CSPs and Cinchona alkaloid-based CSPs.

Table 1: Comparison of Chiral HPLC Methods for Aminocyclopentane Carboxylic Acid Analogs
Chiral Stationary Phase (CSP)CSP TypeTypical Mobile PhaseAdvantagesConsiderations
Chirobiotic™ T Macrocyclic Glycopeptide (Teicoplanin)Hydro-organic (e.g., Methanol/Water)Broad applicability for amino acids, excellent resolutions reported for aminocyclopentane derivatives.[1]Mobile phase pH can significantly impact retention and resolution.
Chirobiotic™ TAG Macrocyclic Glycopeptide (Teicoplanin Aglycone)Hydro-organic (e.g., Methanol/Water)Enhanced selectivity for some amino acids compared to Chirobiotic T.May require careful optimization of mobile phase conditions.
Chiralpak® ZWIX(+) / ZWIX(-) Cinchona Alkaloid-based ZwitterionicPolar Ionic Mode (e.g., Methanol/Acetonitrile with acidic and basic additives)Effective for zwitterionic compounds like amino acids, offering unique selectivity.Mobile phase requires careful control of acidic and basic additives.

Note: Specific quantitative data for aminocyclopentane carboxylic acid is limited in publicly available literature. The performance characteristics are based on studies of its close structural analogs.

Experimental Protocols

Below are detailed experimental protocols that serve as a starting point for method development for the chiral separation of aminocyclopentane carboxylic acid.

Method 1: Macrocyclic Glycopeptide-Based Separation

This method is suitable for CSPs like Chirobiotic™ T and Chirobiotic™ TAG.

Table 2: Experimental Protocol for Macrocyclic Glycopeptide-Based CSPs

ParameterCondition
Column Chirobiotic™ T or Chirobiotic™ TAG (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water (e.g., 80:20, v/v). The ratio may need optimization.
Additives For acidic compounds, 0.1% formic acid or acetic acid may be added. For basic compounds, 0.1% diethylamine or triethylamine may be added.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 210 nm (or appropriate wavelength for derivatized analyte)
Sample Preparation Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Method 2: Cinchona Alkaloid-Based Separation

This method is suitable for zwitterionic CSPs like Chiralpak® ZWIX(+).

Table 3: Experimental Protocol for Cinchona Alkaloid-Based CSPs

ParameterCondition
Column Chiralpak® ZWIX(+) (150 x 3.0 mm, 3 µm)
Mobile Phase Methanol/Acetonitrile (e.g., 50:50, v/v)
Additives Formic acid (e.g., 50 mM) and Diethylamine (e.g., 25 mM). The type and concentration of additives are critical and require optimization.
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 25 °C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Sample Preparation Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Workflow and Decision Making

The selection of an appropriate chiral HPLC method often involves a systematic approach, starting with screening different CSPs and mobile phases, followed by optimization of the separation parameters.

Chiral_HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Racemic Sample of Aminocyclopentane Carboxylic Acid Screen_CSPs Screen Multiple CSPs (e.g., Macrocyclic Glycopeptide, Cinchona Alkaloid) Start->Screen_CSPs Screen_MP Test Different Mobile Phase Systems (e.g., Hydro-organic, Polar Ionic) Screen_CSPs->Screen_MP Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives) Screen_MP->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validate Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Params->Validate Analysis Enantiomeric Purity Analysis Validate->Analysis

Caption: General workflow for chiral HPLC method development.

The choice between different CSPs can be guided by the properties of the analyte and the desired separation characteristics.

Method_Selection start Start: Need to separate enantiomers of Aminocyclopentane Carboxylic Acid csp_type Select CSP Type based on Analyte Properties start->csp_type macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic T) - Broad applicability for amino acids - Good initial screening choice csp_type->macrocyclic cinchona Cinchona Alkaloid (e.g., Chiralpak ZWIX) - Zwitterionic for amphoteric analytes - Unique selectivity csp_type->cinchona indirect Indirect Method (Derivatization) - When direct methods fail - Can enhance detection csp_type->indirect

Caption: Decision tree for selecting a chiral separation method.

Conclusion

The enantiomeric purity of aminocyclopentane carboxylic acid can be effectively determined using chiral HPLC with either macrocyclic glycopeptide or Cinchona alkaloid-based chiral stationary phases. The choice of method will depend on the specific requirements of the analysis, including available instrumentation and desired selectivity. The provided protocols and workflows offer a robust starting point for researchers and scientists in developing and validating reliable analytical methods for this important class of chiral compounds. It is recommended to screen multiple CSPs and mobile phase conditions to identify the optimal system for a given aminocyclopentane carboxylic acid derivative.

References

Mass Spectrometry Fragmentation Analysis: A Comparative Guide for BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry (MS) fragmentation pattern of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages data from structurally similar BOC-protected amino acids and peptides to predict its fragmentation behavior under electrospray ionization (ESI) conditions. Understanding these fragmentation patterns is crucial for the structural elucidation and quality control of intermediates in pharmaceutical synthesis.

Predicted Fragmentation Profile

This compound, with a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.3 g/mol , is expected to exhibit characteristic fragmentation patterns primarily centered around the labile tert-butyloxycarbonyl (BOC) protecting group.[1] The protonated molecule, [M+H]⁺, would have a theoretical m/z of 230.1.[2]

Key fragmentation pathways for BOC-protected amino compounds involve cleavages within the BOC group itself or the loss of the entire group. Common neutral losses include the loss of isobutylene (56 Da) and tert-butanol (74 Da). Subsequent fragmentation of the carbamic acid intermediate can lead to the loss of CO₂ (44 Da).

The fragmentation of BOC-protected peptides and amino acids is a well-documented process.[3] Studies on diastereomeric N-blocked hybrid Boc-carbopeptides have shown that the stereochemistry can influence the relative abundance of certain fragment ions.[3] For instance, the loss of isobutylene ([M+H-56]⁺) can be more or less pronounced depending on the stereoisomer.[3]

Comparative Fragmentation Data

The following table summarizes the expected key fragment ions of this compound in positive ion ESI-MS/MS, based on the fragmentation of analogous compounds.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Identity Supporting Evidence from Analogous Compounds
230.1 ([M+H]⁺)174.156[M+H - C₄H₈]⁺Loss of isobutylene is a characteristic fragmentation for BOC-protected amines.[3]
230.1 ([M+H]⁺)156.174[M+H - C₄H₁₀O]⁺Loss of tert-butanol is another common pathway.
230.1 ([M+H]⁺)130.1100[M+H - C₅H₈O₂]⁺Loss of the entire BOC group, resulting in the protonated aminocyclopentane carboxylic acid.
174.1130.144[M+H - C₄H₈ - CO₂]⁺Subsequent loss of carbon dioxide from the carbamic acid intermediate.

Experimental Protocols

While a specific protocol for the target molecule is not available, a general procedure for the analysis of BOC-protected amino acids by electrospray ionization tandem mass spectrometry (ESI-MS/MS) is provided below.

Sample Preparation: The compound is typically dissolved in a suitable solvent system, such as a mixture of methanol, water, and a small amount of formic acid to promote protonation for positive ion mode analysis.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Instrumentation: Quadrupole Time-of-Flight (Q-TOF) or Ion Trap Mass Spectrometer

  • MS Scan Mode: Full scan MS to identify the precursor ion [M+H]⁺.

  • MS/MS Scan Mode: Product ion scan of the selected precursor ion (e.g., m/z 230.1) to obtain the fragmentation spectrum.

  • Collision Energy: The collision energy is optimized to induce sufficient fragmentation without complete annihilation of the precursor ion. This is typically varied in a stepwise manner.

It is important to note that in-source fragmentation of the BOC group can sometimes be observed, even in the full scan MS spectrum.[4] To minimize this, gentle ionization conditions and lower fragmentor voltages are recommended.[4]

Fragmentation Pathway Visualization

The logical workflow for a typical ESI-MS/MS experiment and the predicted fragmentation pathways of this compound are illustrated in the diagrams below.

ESI-MS/MS Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer Sample Sample ESI_Source Electrospray Ionization Source Sample->ESI_Source Infusion MS1 MS1 (Precursor Scan) ESI_Source->MS1 Ion Beam CID_Cell Collision Cell (CID) MS1->CID_Cell Isolate [M+H]+ MS2 MS2 (Product Scan) CID_Cell->MS2 Fragment Ions Detector Detector MS2->Detector Data_System Data System Detector->Data_System

Caption: General workflow for ESI-MS/MS analysis.

BOC_Fragmentation cluster_loss1 Primary Losses cluster_loss2 Secondary Loss M [M+H]⁺ m/z = 230.1 Frag1 [M+H - C₄H₈]⁺ m/z = 174.1 M->Frag1 - C₄H₈ (56 Da) Frag2 [M+H - C₅H₈O₂]⁺ m/z = 130.1 M->Frag2 - C₅H₈O₂ (100 Da) Frag3 [M+H - C₄H₈ - CO₂]⁺ m/z = 130.1 Frag1->Frag3 - CO₂ (44 Da)

Caption: Predicted fragmentation of this compound.

References

A Head-to-Head Comparison: BOC vs. Fmoc Protection for Cyclic Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that dictates the entire synthetic approach. This choice becomes even more crucial when synthesizing peptides containing cyclic amino acids, such as proline, which introduce unique conformational constraints and reaction kinetics. This guide offers an objective, data-driven comparison of the Boc and Fmoc strategies for incorporating cyclic amino acids, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal method for their specific application.

Core Chemical Differences: A Tale of Two Labile Groups

The fundamental difference between the two strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal.

  • Boc (tert-butyloxycarbonyl) Strategy: The Boc group is acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA).[1] Side-chain protecting groups in this strategy are often benzyl-based, requiring a much stronger and hazardous acid, such as hydrofluoric acid (HF), for final cleavage from the resin.[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile, readily cleaved by a secondary amine, most commonly piperidine.[1] This strategy typically employs acid-labile side-chain protecting groups (e.g., tert-butyl), which can be removed simultaneously with resin cleavage using TFA. This "orthogonality," where the temporary Nα-group and permanent side-chain groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[]

Performance Comparison for Cyclic Amino Acids

The incorporation of cyclic amino acids, particularly proline, presents specific challenges, including steric hindrance and the propensity for side reactions. The choice between Boc and Fmoc can significantly influence the outcome of the synthesis.

The Boc strategy is often favored for synthesizing long or aggregation-prone sequences. The repetitive acidic deprotection steps protonate the N-terminus of the peptide chain, which helps to disrupt intermolecular hydrogen bonding and prevent the formation of secondary structures that can hinder subsequent coupling steps.[3]

Conversely, the milder deprotection conditions of the Fmoc strategy make it highly suitable for peptides containing sensitive amino acids or post-translational modifications.[1] However, these mild basic conditions can facilitate certain side reactions, especially with proline.

Key Side Reaction: Diketopiperazine (DKP) Formation

A significant side reaction, particularly when a cyclic amino acid like proline is at the C-terminus or the penultimate (second) position of the peptide-resin, is the formation of diketopiperazine (DKP). This occurs when the deprotected N-terminal amine of the dipeptide intramolecularly attacks the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring.[4][5]

  • In Fmoc-SPPS: The basic conditions used for Fmoc deprotection (e.g., piperidine) create a free, nucleophilic N-terminal amine, which readily initiates DKP formation. This can lead to significant loss of the desired peptide from the resin.[4][6]

  • In Boc-SPPS: The acidic deprotection step results in a protonated N-terminal ammonium salt. This salt is not nucleophilic, thereby suppressing the intramolecular cyclization and reducing the extent of DKP formation.[7] While DKP formation can still occur during the subsequent neutralization step, it is generally less pronounced than in the Fmoc strategy.

Quantitative Data Summary

Performance MetricBoc-Proline StrategyFmoc-Proline StrategyKey Considerations
Overall Yield (%) ~20-50%~30-60%Highly dependent on sequence, coupling efficiency, and cleavage success.
Crude Peptide Purity (%) Potentially higher for aggregation-prone sequences.~60-85% (highly sequence-dependent)Acidic deprotection in Boc-SPPS can disrupt aggregates. Fmoc-SPPS can be more prone to aggregation.[3]
Coupling Efficiency for Proline Generally high.Can be challenging due to the secondary amine nature of proline, sometimes requiring double coupling.Proline's rigid structure can hinder coupling kinetics.
Diketopiperazine (DKP) Formation Lower risk.High risk, especially with Pro at the C-terminal or penultimate position.[4]Acidic deprotection in Boc-SPPS protonates the N-terminus, reducing its nucleophilicity.[7]

Note: The data presented are illustrative and can vary significantly based on the specific peptide sequence, resin, coupling reagents, and experimental conditions.

Experimental Protocols

Detailed, generalized protocols for a single cycle of incorporating a cyclic amino acid (proline) are provided below.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle for Proline Incorporation

This protocol outlines the manual synthesis on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for a 5-minute prewash.

    • Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DCM (3x).

  • Neutralization:

    • Neutralize the N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vessel, dissolve Boc-Pro-OH (3 eq.) and HBTU (3 eq.) in a minimal amount of N,N-Dimethylformamide (DMF).

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a test suitable for secondary amines (e.g., Isatin test). If incomplete, a second coupling may be required.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Final Cleavage: After peptide assembly is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous Hydrogen Fluoride (HF).

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle for Proline Incorporation

This protocol outlines the manual synthesis on a Wang or Rink Amide resin.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (HCTU Activation):

    • In a separate vessel, dissolve Fmoc-Pro-OH (3 eq.) and HCTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a suitable test (e.g., Isatin test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Final Cleavage: After peptide assembly, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing TFA with scavengers (e.g., TFA/H₂O/TIS, 95:2.5:2.5).[8]

Visualization of SPPS Workflows and Biological Context

To visualize the experimental workflows and a relevant biological pathway involving a proline-rich peptide, the following diagrams are provided.

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-Protected) Deprotection Boc Deprotection Resin->Deprotection  50% TFA / DCM Washing_1 Washing Deprotection->Washing_1  DCM / IPA Neutralization Neutralization Washing_2 Washing Neutralization->Washing_2  DCM Coupling Coupling (Boc-Pro-OH, HBTU, DIEA) Washing_3 Washing Coupling->Washing_3  DMF / DCM Washing Washing Elongated Elongated Peptide (Ready for next cycle) Washing_1->Neutralization  10% DIEA / DCM Washing_2->Coupling Washing_3->Elongated

Boc-SPPS cycle for incorporating a cyclic amino acid.

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection Resin->Deprotection  20% Piperidine / DMF Washing_1 Washing Deprotection->Washing_1  DMF / DCM Coupling Coupling (Fmoc-Pro-OH, HCTU, DIEA) Washing_2 Washing Coupling->Washing_2  DMF / DCM Washing Washing Elongated Elongated Peptide (Ready for next cycle) Washing_1->Coupling Washing_2->Elongated

Fmoc-SPPS cycle for incorporating a cyclic amino acid.
Biological Context: Bradykinin Signaling Pathway

Bradykinin is a proline-rich peptide (Arg-Pro -Pro -Gly-Phe-Ser-Pro -Phe-Arg) that acts as a potent inflammatory mediator. It exerts its effects by binding to G protein-coupled receptors, primarily the B2 receptor (B2R), initiating a complex signaling cascade.[9]

Bradykinin_Signaling cluster_membrane Cell Membrane B2R Bradykinin Receptor (B2R) Gq Gαq Protein B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Bradykinin Bradykinin (Proline-Rich Peptide) Bradykinin->B2R binds Ca2 Ca²⁺ Release (from ER) IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates MAPK MAPK Pathway (e.g., ERK1) PKC->MAPK activates Inflammation Inflammatory Response (e.g., COX-2 expression) MAPK->Inflammation leads to

Simplified signaling pathway of the proline-rich peptide, Bradykinin.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for the synthesis of peptides containing cyclic amino acids is not straightforward and depends heavily on the specific peptide sequence and synthetic goals.

  • Choose the Boc strategy for long, difficult, or hydrophobic sequences prone to aggregation. The acidic deprotection helps maintain peptide solvation. It is also the superior choice for sequences where diketopiperazine formation is a high risk (e.g., Pro at or near the C-terminus), as the protonated amine intermediate is less reactive.

  • Choose the Fmoc strategy for routine synthesis, for peptides containing acid-sensitive residues or post-translational modifications, and when milder reaction conditions are a priority. While DKP formation is a significant concern, it can be mitigated by using sterically hindered resins (e.g., 2-chlorotrityl resin) or by coupling pre-formed dipeptides to bypass the vulnerable stage.

Ultimately, a thorough understanding of the chemical principles of each strategy and the specific challenges posed by the target peptide sequence will enable the researcher to make an informed decision and achieve a successful synthesis.

References

Stereochemical Tug-of-War: A Comparative Guide to (1R,3S) vs. (1S,3R) Aminocyclopentane Carboxylic Acid in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the conformational and biological implications of incorporating the enantiomeric pair of cis-3-aminocyclopentanecarboxylic acid into peptide scaffolds reveals a significant knowledge gap in current research. While the scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has been reported, a direct comparative study detailing the stereochemical effects of the (1R,3S) and (1S,3R) isomers of 3-aminocyclopentanecarboxylic acid on peptide structure and function is notably absent from the available scientific literature.[1][2] This guide, therefore, synthesizes information from related cyclic amino acids to infer the likely consequences of their incorporation and underscores the pressing need for further empirical investigation.

The introduction of conformationally constrained amino acids into peptides is a well-established strategy to modulate their three-dimensional structure, enhance metabolic stability, and improve biological activity.[1] Cyclic amino acids, such as aminocyclopentane carboxylic acid derivatives, are particularly effective in this regard, as their rigid ring structures limit the accessible conformational space of the peptide backbone. The stereochemistry of these cyclic constraints is paramount, as subtle changes in the spatial arrangement of the amino and carboxyl groups can lead to dramatic shifts in peptide folding and subsequent biological function.

Inferred Conformational Effects: A Tale of Two Stereoisomers

Based on studies of analogous cyclic β-amino acids, the incorporation of (1R,3S)- and (1S,3R)-3-aminocyclopentanecarboxylic acid is expected to induce distinct secondary structures in peptides. The cis relationship between the amino and carboxyl groups in both isomers predisposes the peptide backbone to adopt turn-like or helical structures. However, the opposing chirality at the C1 and C3 positions will dictate the directionality of these turns and the overall helical handedness.

Computational studies on a related ϵ-amino acid, 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid, have shown a preference for stable left-handed helical conformations in oligomers.[3] This suggests that the (1R,3S) isomer of 3-aminocyclopentanecarboxylic acid might also favor a specific helical handedness. Conversely, its enantiomer, the (1S,3R) isomer, would be expected to induce a helix of the opposite handedness. The precise nature of these structures—whether they manifest as β-turns, 310-helices, or other helical motifs—would depend on the surrounding amino acid sequence and the length of the peptide.

The workflow for investigating these stereochemical effects would typically involve synthesis of the modified peptides followed by detailed conformational analysis.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational & Activity Analysis synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) incorporation Incorporation of Fmoc-(1R,3S)-ACPC-OH or Fmoc-(1S,3R)-ACPC-OH synthesis->incorporation cleavage Cleavage and Deprotection incorporation->cleavage purification HPLC Purification cleavage->purification nmr NMR Spectroscopy (NOESY, ROESY, TOCSY) purification->nmr Structural Characterization cd Circular Dichroism purification->cd Secondary Structure Analysis bioassay Biological Activity Assays purification->bioassay Functional Assessment md Molecular Dynamics Simulations nmr->md Refinement

Figure 1. A typical experimental workflow for the synthesis and analysis of peptides containing stereoisomers of aminocyclopentane carboxylic acid.

Predicted Impact on Biological Activity

The distinct conformational preferences induced by the (1R,3S) and (1S,3R) isomers are anticipated to translate into significant differences in biological activity. For peptides that exert their function through receptor binding, the precise spatial presentation of side-chain functional groups is critical for molecular recognition. A change in the peptide backbone conformation, driven by the underlying stereochemistry of the cyclic amino acid, can alter the orientation of these side chains, leading to variations in binding affinity and signaling outcomes.

For instance, if a peptide containing the (1R,3S) isomer adopts a conformation that perfectly complements the binding pocket of a receptor, it may exhibit high potency. In contrast, the enantiomeric (1S,3R) isomer, by inducing a different backbone geometry, might position the same side chains in a manner that is suboptimal for receptor interaction, resulting in reduced or even abolished activity.

The relationship between peptide conformation and biological activity follows a logical pathway from the primary sequence to the ultimate functional outcome.

G cluster_peptide seq Peptide Sequence conf 3D Conformation (Turn/Helix Handedness) seq->conf stereo ACPC Stereoisomer ((1R,3S) vs (1S,3R)) stereo->conf binding Receptor Binding Affinity conf->binding activity Biological Activity (Agonism/Antagonism) binding->activity

References

Biological activity comparison of peptides containing cyclic vs linear amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the decision between utilizing a linear or a cyclic peptide can significantly impact therapeutic efficacy. While linear peptides offer simplicity in synthesis, their cyclic counterparts often exhibit enhanced biological activity due to their constrained conformational structure. This guide provides an objective comparison of the performance of cyclic versus linear peptides, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.

Cyclization of a peptide can lead to significant improvements in several key pharmacological properties, including metabolic stability, receptor binding affinity, and in some cases, cell permeability. By restricting the peptide's conformational freedom, cyclization can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target.[1][2][3] This conformational rigidity also shields the peptide backbone from enzymatic degradation, prolonging its half-life in biological systems.[4][5][6] However, it is crucial to note that these advantages are not universal and are highly dependent on the specific peptide sequence and the method of cyclization.[3][4]

Quantitative Comparison of Biological Activity

The following tables summarize quantitative data from various studies, directly comparing the biological activity of linear peptides and their corresponding cyclic analogs.

Table 1: Comparison of Receptor Binding Affinity (IC50)

Peptide Target/SystemLinear PeptideCyclic PeptideFold Improvement (Cyclic vs. Linear)Reference
Integrin αvβ3GRGDSPKcyclo(RGDfV)Orders of magnitude[7]
c-Src Kinase[WR]5[WR]5~2.5[8]
TEV ProteaseLinTev1CycTev1>6[9]
TEV ProteaseLinTev2CycTev2>6[9]

Lower IC50 values indicate higher binding affinity.

Table 2: Comparison of Proteolytic Stability (Half-life)

PeptideLinear Peptide Half-lifeCyclic Peptide Half-lifeFold Improvement (Cyclic vs. Linear)ConditionsReference
RGD Peptide-30-fold more stable30pH 7 solution[6][10]
HAV Peptide2.4 h12.95 h~5.4Rat Plasma[5]
α-MSH Analoga few minutes2-3 daysSignificantHuman Serum[11]

Table 3: Comparison of Cell Permeability

Peptide SystemLinear Peptide PermeabilityCyclic Peptide PermeabilityObservationAssayReference
Steroid ConjugatesVariableNot generally more permeableCyclization does not guarantee improved permeabilityReporter gene-based assay[12]
Model Peptides--Rigidity and lipophilicity may be more relevant than sizeCaco-2[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Proteolytic Stability Assay

Objective: To determine the rate of degradation of a peptide in the presence of proteases, typically in serum, plasma, or a specific enzyme solution.

Methodology:

  • Peptide Incubation: The test peptide (linear or cyclic) is incubated at a predetermined concentration (e.g., 100 µM) in the biological matrix (e.g., rat plasma, human serum) at 37°C.[5][14]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 5, 15, 30, 60 minutes).[14]

  • Reaction Termination: The enzymatic degradation is stopped at each time point by adding a quenching agent, such as 0.1% trifluoroacetic acid (TFA).[14]

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the remaining peptide is collected.[15]

  • HPLC Analysis: The amount of intact peptide in the supernatant is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The peptide is detected by monitoring its absorbance at a specific wavelength (e.g., 214 nm).[14][15]

  • Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the initial concentration at time zero. The half-life (t1/2) of the peptide is then determined by fitting the data to a one-phase decay model.[16]

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a peptide for its receptor by measuring its ability to compete with a radiolabeled ligand.[17][18]

Methodology:

  • Reagent Preparation: Prepare a buffer solution, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and serial dilutions of the unlabeled test peptide (linear or cyclic).[19][20]

  • Incubation: In a multi-well plate, combine the receptor source (e.g., cell membranes expressing the target receptor), the radioligand, and the various concentrations of the test peptide.[20] Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand).[19]

  • Equilibrium: Incubate the plate for a sufficient time at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[20]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by filtration through glass fiber filters that trap the cell membranes.[18][20]

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[20]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[18]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[20]

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of a peptide across an artificial lipid membrane, simulating the intestinal barrier.[21][22]

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., 1% lecithin in dodecane) to form an artificial membrane.[22]

  • Donor and Acceptor Plates: A multi-well plate is used as the acceptor plate, filled with a buffer solution (e.g., PBS). The filter plate with the artificial membrane serves as the donor plate.

  • Compound Addition: The test peptide (linear or cyclic) is added to the donor plate wells.[22]

  • Incubation: The donor plate is placed on top of the acceptor plate, forming a "sandwich," and incubated for a set period (e.g., 10-20 hours).[22]

  • Quantification: After incubation, the concentration of the peptide in both the donor and acceptor wells is measured, typically by LC-MS/MS.[23]

  • Data Analysis: The effective permeability coefficient (Pe) is calculated based on the amount of peptide that has crossed the artificial membrane into the acceptor well.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a generic receptor-ligand binding and signaling pathway, as well as the workflows for the proteolytic stability and receptor binding assays.

G Generic Receptor-Ligand Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Receptor Receptor Peptide->Receptor Binding Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological_Response Signaling_Cascade->Biological_Response Leads to

Caption: A diagram of a generic signaling pathway initiated by peptide binding.

G Proteolytic Stability Assay Workflow Start Start Incubate_Peptide Incubate Peptide with Plasma/Serum at 37°C Start->Incubate_Peptide Take_Time_Points Take Aliquots at Various Time Points Incubate_Peptide->Take_Time_Points Quench_Reaction Quench Reaction with TFA Take_Time_Points->Quench_Reaction Centrifuge Centrifuge to Precipitate Proteins Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by RP-HPLC Centrifuge->Analyze_Supernatant Calculate_Half_Life Calculate Half-Life Analyze_Supernatant->Calculate_Half_Life End End Calculate_Half_Life->End

Caption: Workflow for determining the proteolytic stability of peptides.

G Competitive Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Radioligand, Test Peptide Dilutions, and Receptor Membranes Start->Prepare_Reagents Incubate Incubate Reagents to Reach Equilibrium Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Measure_Radioactivity Measure Radioactivity Wash->Measure_Radioactivity Determine_IC50_Ki Determine IC50 and Ki Measure_Radioactivity->Determine_IC50_Ki End End Determine_IC50_Ki->End

References

X-ray crystal structure determination of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Elucidation of BOC-(1R,3S)-3-aminocyclopentane Carboxylic Acid: X-ray Crystallography vs. NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative overview of two primary techniques for the structural elucidation of small organic molecules like this compound: single-crystal X-ray diffraction (scXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While a specific crystal structure for this compound is not publicly available, this guide will present generalized experimental protocols and comparative data applicable to this and similar small molecules.

Data Presentation: A Head-to-Head Comparison

The choice between X-ray crystallography and NMR spectroscopy often depends on the specific research question, the nature of the sample, and the desired level of structural detail. The following table summarizes the key characteristics and performance of each technique.

FeatureSingle-Crystal X-ray Diffraction (scXRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Solution
Primary Output 3D electron density map, atomic coordinatesChemical shifts, coupling constants, NOEs
Structural Information Unambiguous 3D structure, bond lengths, bond angles, absolute stereochemistry[1]Connectivity, relative stereochemistry, conformational dynamics[2]
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm)[3]1-10 mg dissolved in a suitable deuterated solvent
Throughput Can be high with modern automated systems, but crystal growth can be a bottleneck[4]Generally faster for initial characterization, but full 2D/3D structure elucidation can be time-consuming
Key Advantage Provides a definitive, high-resolution solid-state structure[1][5]Reveals the structure and dynamics in a solution state, which can be more biologically relevant[2][6]
Main Limitation The need to grow diffraction-quality crystals can be challenging or impossible for some molecules[7][8]Can be difficult to determine absolute configuration; spectral complexity increases with molecular size[9][10]

Experimental Protocols

Below are detailed, generalized methodologies for the structural analysis of a small organic molecule like this compound using both scXRD and NMR spectroscopy.

Single-Crystal X-ray Diffraction (scXRD) Protocol
  • Crystal Growth: High-quality single crystals are the foremost requirement for scXRD.[7] This is often the most challenging step. Common methods for small molecules include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal formation.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a small amount of cryo-protectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.[3][11]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[11]

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data, resulting in the final crystal structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it must dissolve the compound and should not have signals that overlap with key sample signals. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: This is the most common NMR experiment and provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

    • ¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. It is often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR Spectra Acquisition (for detailed structural elucidation):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the signals of the directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds), which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the 3D structure and stereochemistry.[12]

  • Data Analysis and Structure Determination: The various 1D and 2D NMR spectra are analyzed together to piece together the molecular structure. Chemical shifts indicate the electronic environment of each nucleus, coupling constants provide information about dihedral angles, and NOEs reveal through-space proximities.

Visualizing the Workflows and Comparisons

To further clarify the processes and key differences, the following diagrams are provided.

X_ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Compound BOC-(1R,3S)-3-aminocyclopentane carboxylic acid Crystal Single Crystal Growth Compound->Crystal Crystallization (e.g., slow evaporation) Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer DiffractionData Collect Diffraction Pattern Diffractometer->DiffractionData ProcessData Process Raw Data DiffractionData->ProcessData Solve Solve Phase Problem ProcessData->Solve Refine Build and Refine Model Solve->Refine Structure Final 3D Structure Refine->Structure

References

Conformational Constraints of Cyclopentane vs. Cyclobutane Amino Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational constraints of cyclic amino acids is paramount for the rational design of peptidomimetics and other therapeutics. This guide provides an objective comparison of the conformational properties of cyclopentane and cyclobutane amino acids, supported by experimental data, to aid in the selection of the appropriate scaffold for specific applications.

The incorporation of cyclic amino acids into peptides is a well-established strategy to introduce conformational rigidity, thereby influencing secondary structure, proteolytic stability, and biological activity. Among the various cyclic scaffolds, cyclopentane and cyclobutane amino acids are frequently employed due to their distinct structural features. This comparison focuses on 1-aminocyclopentane-1-carboxylic acid and 1-aminocyclobutane-1-carboxylic acid to highlight the fundamental differences in their conformational landscapes.

Comparative Analysis Workflow

The following diagram outlines the logical workflow for comparing the conformational constraints of cyclopentane and cyclobutane amino acids, from initial data acquisition to the final comparative analysis.

cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Comparative Evaluation cluster_3 Output A Experimental Data (NMR, X-ray) C Quantitative Data Extraction (Dihedral Angles, Puckering Parameters, Energy Barriers, Coupling Constants) A->C B Computational Data (DFT, MD) B->C D Side-by-Side Comparison of Conformational Parameters C->D E Assessment of Conformational Rigidity D->E F Comparison Guide E->F

Caption: Workflow for comparing cyclic amino acid conformations.

Ring Pucker and Strain Energy

The fundamental difference in the conformational behavior of cyclopentane and cyclobutane rings stems from their inherent ring strain. Cyclobutane possesses a significantly higher strain energy compared to cyclopentane, which dictates its more rigid and puckered conformation.

ParameterCyclobutaneCyclopentane
Total Strain Energy ~26.3 kcal/mol[1]~7.1 kcal/mol[1]
Preferred Conformation Puckered (Butterfly)Envelope/Twist
Puckering Angle (θ) ~29.7°[2]Variable
Energy Barrier to Planarity ~498 cm⁻¹ (~1.4 kcal/mol)[2]Low

Cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. This puckering, however, slightly decreases the internal bond angles to around 88°, maintaining significant angle strain.[1] The energy barrier to inversion between the two puckered conformations is relatively low but sufficient to define a distinct puckered state.

In contrast, cyclopentane has much lower angle strain in a planar conformation, with bond angles of 108°, close to the ideal tetrahedral angle of 109.5°. To relieve the torsional strain from eclipsed hydrogens in a planar form, cyclopentane adopts non-planar envelope or twist conformations. The energy differences between these conformations are small, leading to a highly flexible ring that can rapidly interconvert between various puckered forms through a phenomenon known as pseudorotation.

Conformational Parameters from X-ray Crystallography

X-ray diffraction studies of derivatives of these amino acids provide precise measurements of bond lengths, bond angles, and torsion angles in the solid state.

A study on peptides containing 1-aminocyclobutane-1-carboxylic acid (Ac4c) revealed that the τ(N-Cα-C') bond angle is significantly expanded from the regular tetrahedral value.[3] This distortion is a consequence of the strained ring system.

For a derivative of a cyclopentane-based γ-amino acid, (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid, a crystal structure analysis showed specific θ and ζ torsion angles of 55° and -113°, respectively.[4] While not the parent α-amino acid, this provides insight into the conformational preferences of the cyclopentane ring when incorporated into a peptide-like backbone.

Parameter1-Aminocyclobutane-1-carboxylic acid Derivative(1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid Derivative
τ(N-Cα-C') Bond Angle Expanded from tetrahedral value[3]Not reported
θ Torsion Angle Not reported55°[4]
ζ Torsion Angle Not reported-113°[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy in solution provides information on the time-averaged conformation of molecules. Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons and can be used to infer conformational preferences.

Due to the rapid pseudorotation in the cyclopentane ring, the vicinal coupling constants are often averaged, reflecting the flexibility of the ring. In contrast, the more defined puckered conformation of the cyclobutane ring can lead to more distinct coupling constants for the axial and equatorial protons.

Typical ³JHH coupling constants for protons on adjacent sp³-hybridized carbons are in the range of 6-8 Hz.[5] Deviations from this range in cyclic systems can indicate specific conformational biases.

Amino AcidReported ³JHH Coupling Constants
Cyclopentane Amino Acid Derivative J_ax = 4.9 Hz, J_bx = 6.8 Hz, J_ab = 10.0 Hz[4]
Cyclobutane Amino Acid Specific values for the parent amino acid are not readily available in the searched literature.

Experimental Protocols

X-ray Crystallography

The determination of the solid-state conformation of cyclopentane and cyclobutane amino acids and their derivatives is achieved through single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals of the target amino acid or a suitable derivative are grown by slow evaporation of a solvent, vapor diffusion, or temperature gradient methods.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using computational methods such as direct methods or Patterson functions.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the solution-state conformation and dynamics of these amino acids.

  • Sample Preparation: The amino acid is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration typically in the millimolar range.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. Key experiments include:

    • 1D ¹H NMR: To observe the chemical shifts and coupling patterns of the protons.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints.

  • Data Analysis:

    • Chemical Shift Analysis: The chemical shifts of the ring protons can provide qualitative information about their environment.

    • Coupling Constant Analysis: The magnitudes of the vicinal proton-proton coupling constants (³JHH) are extracted from the spectra. These values are related to the dihedral angles via the Karplus equation, allowing for the determination of the preferred ring conformation.

    • NOE/ROE Analysis: The intensities of NOE or ROE cross-peaks are used to estimate interproton distances, which are then used as constraints in molecular modeling.

Computational Chemistry

Computational methods are invaluable for exploring the potential energy surface and predicting the stable conformations of cyclic amino acids.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can be done using molecular mechanics force fields.

  • Quantum Mechanical Calculations: The geometries of the low-energy conformers are then optimized, and their relative energies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster).

  • Calculation of Properties: Once the stable conformations are identified, various properties can be calculated, including dihedral angles, puckering parameters, energy barriers between conformers, and theoretical NMR chemical shifts and coupling constants for comparison with experimental data.

Conclusion

The choice between cyclopentane and cyclobutane amino acids in peptidomimetic design depends on the desired level of conformational constraint.

  • Cyclobutane amino acids offer a higher degree of rigidity due to their significant ring strain, leading to a well-defined puckered conformation. This makes them suitable for applications where a specific, fixed geometry is required to, for example, mimic a β-turn or constrain a side chain to a particular orientation.

  • Cyclopentane amino acids provide a more flexible scaffold. While they do restrict the conformational freedom compared to acyclic amino acids, the low energy barrier to pseudorotation allows for a range of accessible conformations. This flexibility can be advantageous in situations where some conformational adaptability is needed for receptor binding.

This guide provides a foundational understanding of the conformational differences between these two important classes of cyclic amino acids. Researchers are encouraged to consult the primary literature for more detailed information on specific derivatives and their behavior in various chemical and biological contexts.

References

Comparative Analysis of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to ensuring the stereochemical integrity, purity, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is a key chiral intermediate utilized in the synthesis of a variety of bioactive molecules. This guide provides an objective comparison of this compound with its common alternatives, supported by typical analytical data and detailed experimental protocols for quality assessment.

Product Performance Comparison

The quality of this compound and its alternatives is assessed through a range of physicochemical tests. Below is a summary of typical specifications found in a Certificate of Analysis.

TestThis compoundBOC-(1S,3R)-3-aminocyclopentane carboxylic acid(-)-(1R,3S)-3-Aminocyclopentane carboxylic acid(1R,3S)-3-Aminocyclopentane carboxylic acid HCl
Appearance White to off-white solidWhite to off-white solidWhite to off-white powderWhite to off-white solid
Purity (HPLC) ≥98.0%≥98.0%≥97.0%≥97.0%
Enantiomeric Excess ≥99.0%≥99.0%≥98.0%≥98.0%
Specific Rotation -15° ± 2° (c=1 in MeOH)+15° ± 2° (c=1 in MeOH)-6.0° ± 2° (c=1 in H₂O)[1]Not specified
Water Content (Karl Fischer) ≤0.5%≤0.5%≤1.0%≤1.0%
Residue on Ignition ≤0.1%≤0.1%≤0.2%≤0.2%
Heavy Metals ≤10 ppm≤10 ppm≤20 ppm≤20 ppm
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to structure

Experimental Protocols

Accurate and reproducible analytical testing is crucial for the quality control of these synthetic intermediates. The following are detailed methodologies for key experiments.

Purity and Enantiomeric Excess Determination by Chiral HPLC

This method is designed to separate the enantiomers of BOC-protected aminocyclopentane carboxylic acid and determine the purity of the target compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA or a similar amylose-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) in a ratio of 90:10 (v/v). The exact ratio may be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers and any impurities.

    • The purity is calculated by the area percentage method. The enantiomeric excess is calculated using the formula: % e.e. = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire a ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign them to the corresponding protons in the molecule's structure. The spectrum should be consistent with the expected chemical shifts and coupling constants for this compound.

Water Content Determination by Karl Fischer Titration

This method determines the amount of water present in the sample.[2][3]

  • Instrumentation: Karl Fischer Titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagent (e.g., Aquastar® CombiTitrant 2), and a suitable solvent like anhydrous methanol.

  • Procedure:

    • Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent.

    • Accurately weigh and add the sample to the vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated based on the amount of reagent consumed.

Residue on Ignition (Sulphated Ash)

This test measures the amount of inorganic impurities in the organic substance.[4][5][6][7][8]

  • Instrumentation: Muffle furnace, platinum or silica crucible.

  • Procedure:

    • Ignite a crucible at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.[4]

    • Accurately weigh 1-2 g of the sample into the crucible.[7]

    • Moisten the sample with concentrated sulfuric acid.[4][7]

    • Heat gently until the substance is thoroughly charred.[4][7]

    • Cool and moisten the residue again with sulfuric acid.

    • Ignite in the muffle furnace at 600 ± 50 °C until all carbon has been consumed.[4][7]

    • Cool the crucible in a desiccator and weigh. The percentage of residue is then calculated.

Heavy Metals Analysis

This limit test is used to detect the presence of heavy metal impurities.[9][10][11][12][13]

  • Instrumentation: Nessler cylinders, or for more advanced analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Procedure (Limit Test):

    • A solution of the sample is prepared in a suitable solvent.

    • The pH is adjusted, and a solution of thioacetamide or hydrogen sulfide is added.[9]

    • The color produced is compared to that of a standard lead solution treated in the same manner. The color of the sample solution should not be darker than that of the standard solution.

Visualizing Workflows and Pathways

To aid in the understanding of the quality control process and the synthetic utility of these compounds, the following diagrams are provided.

experimental_workflow Quality Control Workflow for Chiral Intermediates cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Evaluation sample_receipt Sample Receipt sample_prep Sample Preparation sample_receipt->sample_prep hplc Purity & Enantiomeric Excess (HPLC) sample_prep->hplc nmr Structure ID (¹H NMR) sample_prep->nmr kf Water Content (Karl Fischer) sample_prep->kf roi Residue on Ignition sample_prep->roi heavy_metals Heavy Metals sample_prep->heavy_metals data_analysis Data Analysis hplc->data_analysis nmr->data_analysis kf->data_analysis roi->data_analysis heavy_metals->data_analysis coa_generation CoA Generation data_analysis->coa_generation

Caption: Quality Control Workflow for Chiral Intermediates.

synthesis_pathway Synthetic Utility of Aminocyclopentane Carboxylic Acids cluster_products Potential Products start BOC-(1R,3S)-3-aminocyclopentane carboxylic acid peptide_coupling Peptide Coupling start->peptide_coupling deprotection BOC Deprotection start->deprotection peptide Peptide Analogs & Peptidomimetics peptide_coupling->peptide modification Further Functionalization deprotection->modification api Active Pharmaceutical Ingredients (APIs) modification->api ligand Chiral Ligands modification->ligand

Caption: Synthetic Utility of Aminocyclopentane Carboxylic Acids.

This guide provides a foundational understanding of the quality attributes of this compound and its alternatives. For critical applications, it is always recommended to perform in-house analysis to confirm the specifications of each batch of material.

References

In-depth Characterization of BOC-(1R,3S)-3-aminocyclopentane Carboxylic Acid and its Potential for Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is a constrained amino acid analog. Its rigid cyclopentane core offers a unique conformational scaffold that is of significant interest in medicinal chemistry for designing molecules with improved potency, selectivity, and pharmacokinetic properties. The BOC (tert-butoxycarbonyl) protecting group on the amine is crucial for its application in peptide synthesis and other organic transformations, allowing for controlled, stepwise chemical modifications.[1]

Physicochemical and Spectroscopic Data of the Parent Compound

A thorough understanding of the parent compound is the first step in the rational design of novel derivatives. Below is a summary of its key characterization data.

PropertyValue
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol [2]
Appearance White to off-white solid
CAS Number 161660-94-2[2]
Purity Typically ≥95%

Note: Specific values for properties like melting point and optical rotation can vary slightly between suppliers and batches.

Experimental Protocols for Characterization

The following are standard experimental protocols that would be employed for the characterization of both the parent compound and any newly synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H NMR and ¹³C NMR are essential.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Purpose: To identify the number and types of protons, their chemical environment, and their connectivity.

  • Typical Parameters: A 400 or 500 MHz spectrometer is commonly used. Key signals to observe include the protons of the cyclopentane ring, the nine equivalent protons of the BOC group (a sharp singlet), and the acidic proton of the carboxylic acid.

¹³C NMR Spectroscopy:

  • Purpose: To determine the number of non-equivalent carbon atoms in the molecule.

  • Typical Parameters: A spectral width of 0-200 ppm is typical. Important signals include the carbonyl carbons of the BOC group and the carboxylic acid, and the carbons of the cyclopentane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule. Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared. Data Acquisition: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. For this compound, a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺ would be expected.

Logical Workflow for Derivative Synthesis and Evaluation

The synthesis of novel derivatives from this compound would typically involve the modification of the carboxylic acid moiety, for instance, through amide bond formation. The following diagram illustrates a general workflow for the synthesis and evaluation of such derivatives.

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start BOC-(1R,3S)-3-aminocyclopentane carboxylic acid coupling Amide Coupling (e.g., with various amines) start->coupling purification Purification (e.g., Chromatography, Recrystallization) coupling->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms purity_analysis Purity Analysis (HPLC) purification->purity_analysis screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) purity_analysis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt ligand Novel Derivative receptor GPCR (e.g., mGluR) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messenger (e.g., cAMP, IP₃, DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Safety Operating Guide

Navigating the Safe Disposal of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is critical to ensure laboratory safety and environmental protection. This synthetic intermediate, widely used in pharmaceutical development, is classified as a hazardous substance requiring careful handling and disposal.[1][2] This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound safely from acquisition to disposal.

Core Safety and Hazard Data

Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. The following table summarizes the key safety information derived from available Safety Data Sheets (SDS).

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 161660-94-2[1]
Molecular Formula C₁₁H₁₉NO₄[1]
Appearance White solidChem-Impex
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2]

Procedural Disposal Plan

The disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE before handling the chemical. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.[2]

Step 2: Waste Collection

  • Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container. The label should include the chemical name, CAS number, and hazard symbols.

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed container designated for non-halogenated organic waste.

Step 3: Waste Storage

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 4: Disposal

Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet.

Experimental Protocols: General Guidance for Neutralization

Note: This is a general guide and should be adapted and validated by qualified personnel.

  • Dilution: If the compound is in a concentrated form, it should first be diluted in a suitable, non-reactive solvent.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃), to the diluted solution with constant stirring. The reaction should be monitored for any signs of excessive heat generation or gas evolution. The pH of the solution should be checked periodically until it reaches a neutral range (pH 6-8).

  • Disposal of Neutralized Waste: Even after neutralization, the resulting mixture may still be considered hazardous waste depending on local regulations and the other components present. It should be collected and disposed of through a licensed chemical waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have BOC-(1R,3S)-3-aminocyclopentane carboxylic acid waste ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe assess_form Identify Waste Form ppe->assess_form is_solid Solid? assess_form->is_solid is_solution Solution? assess_form->is_solution is_contaminated Contaminated Material? assess_form->is_contaminated collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_solution Collect in Labeled Non-Halogenated Liquid Waste Container is_solution->collect_solution Yes collect_contaminated Collect in Labeled Solid Waste Container is_contaminated->collect_contaminated Yes store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_solution->store_waste collect_contaminated->store_waste contact_disposal Contact Licensed Chemical Waste Disposal Service store_waste->contact_disposal provide_sds Provide Safety Data Sheet contact_disposal->provide_sds end End: Proper Disposal provide_sds->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling BOC-(1R,3S)-3-aminocyclopentane carboxylic acid in a laboratory setting. The following procedures are based on available data for the compound and its structural analogs and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous substances that can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust, preventing serious eye irritation.[1][2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile or neoprene).Prevents direct skin contact and subsequent irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved P95 or EU EN 143 P1 particle respirator should be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]Minimizes the risk of respiratory tract irritation from dust or aerosols.[1][2]
Protective Clothing Laboratory coat.Provides an additional barrier against accidental skin contact.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.[3][4]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid generating dust.[1]

    • Carefully weigh and transfer the solid material.

    • Keep the container tightly closed when not in use.[1][3][4]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling :

    • Wash hands thoroughly after handling the substance.[1]

    • Clean the work area to remove any residual chemical.

    • Remove and properly dispose of contaminated gloves.

Disposal Plan

Contaminated materials and waste should be handled as hazardous chemical waste.

  • Solid Waste : Collect solid waste in a clearly labeled, sealed container.

  • Contaminated PPE : Dispose of used gloves and other contaminated disposable items in a designated hazardous waste container.

  • Disposal Route : All chemical waste should be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe Step 1 handling Handling weigh Weigh & Transfer handling->weigh Step 3 post_handling Post-Handling wash Wash Hands & Area post_handling->wash Step 5 disposal Disposal waste Segregate Waste disposal->waste Step 7 ppe->handling Step 2 weigh->post_handling Step 4 wash->disposal Step 6

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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